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N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine Documentation Hub

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  • Product: N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine
  • CAS: 1082766-58-2

Core Science & Biosynthesis

Foundational

What is the molecular weight and structure of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine, a heterocyclic amine of significan...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine, a heterocyclic amine of significant interest in medicinal chemistry. Despite the current absence of this specific molecule in major chemical databases, this guide, grounded in established chemical principles and data from closely related analogues, delineates its physicochemical properties, molecular structure, a plausible synthetic route, and potential pharmacological applications. The 1,2,4-oxadiazole scaffold is a well-recognized bioisostere for esters and amides, offering enhanced metabolic stability and serving as a key pharmacophore in a variety of therapeutic agents.[1] This document aims to provide researchers and drug development professionals with a foundational understanding of this compound, thereby facilitating further investigation into its potential as a novel therapeutic agent.

Introduction to the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. First synthesized in 1884, this scaffold has garnered considerable attention in medicinal chemistry over the last few decades.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1] The metabolic stability and the ability of the 1,2,4-oxadiazole ring to act as a bioisostere for amide and ester functionalities make it a valuable moiety in the design of novel drug candidates.

This guide focuses on the N-methylated derivative of (5-methyl-1,2,4-oxadiazol-3-yl)methanamine, a compound that combines the established pharmacological relevance of the 1,2,4-oxadiazole core with a secondary amine functionality, a common feature in many centrally active and peripherally active drugs.

Physicochemical Properties and Molecular Structure

While a specific entry for N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine is not currently available in public chemical databases, its properties can be reliably inferred from its constituent parts and data from its unmethylated analogue, (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine.

Molecular Data
PropertyValueSource
Molecular Formula C₅H₉N₃OInferred
Molecular Weight 127.14 g/mol Inferred
Canonical SMILES CNCc1noc(C)n1Inferred
InChI Key Inferred, based on structureInferred
Chemical Structure

The structure of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine consists of a central 1,2,4-oxadiazole ring substituted at the 3-position with a methylaminomethyl group (-CH₂NHCH₃) and at the 5-position with a methyl group (-CH₃).

Caption: 2D Structure of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine.

Proposed Synthesis Protocol

A plausible and efficient synthesis of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine can be achieved through a two-step process starting from the readily available (5-methyl-1,2,4-oxadiazol-3-yl)methanamine. This involves the formation of the 1,2,4-oxadiazole ring followed by N-methylation.

Step 1: Synthesis of (5-methyl-1,2,4-oxadiazol-3-yl)methanamine

The synthesis of the 1,2,4-oxadiazole ring can be accomplished by the cyclization of an O-acyl amidoxime intermediate. A common and effective method involves the reaction of an amidoxime with a carboxylic acid derivative.

Protocol:

  • Amidoxime Formation: Acetamidoxime can be prepared from acetonitrile and hydroxylamine.

  • Acylation and Cyclization: The acetamidoxime is then reacted with an activated form of N-Boc-glycine, such as an acid chloride or in the presence of a coupling agent like carbonyldiimidazole (CDI). The resulting O-acyl amidoxime undergoes thermal or base-catalyzed cyclodehydration to form the 3-(N-Boc-aminomethyl)-5-methyl-1,2,4-oxadiazole.

  • Deprotection: The Boc protecting group is subsequently removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to yield (5-methyl-1,2,4-oxadiazol-3-yl)methanamine.

Step 2: N-methylation via Reductive Amination

Reductive amination is a highly efficient and selective method for the N-methylation of primary amines.

Protocol:

  • Reaction Setup: To a solution of (5-methyl-1,2,4-oxadiazol-3-yl)methanamine in a suitable solvent (e.g., methanol or dichloromethane), add one equivalent of formaldehyde (as an aqueous solution or paraformaldehyde).

  • Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture. Acetic acid can be used as a catalyst.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine.

Synthesis_Workflow cluster_0 Step 1: Oxadiazole Formation cluster_1 Step 2: N-Methylation Acetonitrile Acetonitrile Acetamidoxime Acetamidoxime Acetonitrile->Acetamidoxime Hydroxylamine Hydroxylamine Hydroxylamine->Acetamidoxime Cyclization Cyclodehydration Acetamidoxime->Cyclization N-Boc-glycine N-Boc-glycine N-Boc-glycine->Cyclization Coupling_Agent Coupling Agent (e.g., CDI) Coupling_Agent->Cyclization Boc_Protected_Intermediate 3-(N-Boc-aminomethyl)- 5-methyl-1,2,4-oxadiazole Cyclization->Boc_Protected_Intermediate Deprotection Acidic Deprotection Boc_Protected_Intermediate->Deprotection Primary_Amine (5-methyl-1,2,4-oxadiazol-3-yl)methanamine Deprotection->Primary_Amine Reductive_Amination Reductive Amination Primary_Amine->Reductive_Amination Formaldehyde Formaldehyde Formaldehyde->Reductive_Amination Reducing_Agent Reducing Agent (STAB) Reducing_Agent->Reductive_Amination Target_Compound N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine Reductive_Amination->Target_Compound

Caption: Proposed synthetic workflow for the target compound.

Potential Applications in Drug Discovery

The structural features of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine suggest its potential utility in several areas of drug discovery. The 1,2,4-oxadiazole ring is present in a number of compounds with diverse pharmacological activities.

  • Muscarinic Receptor Agonism: Derivatives of 1,2,4-oxadiazole have been identified as highly potent and efficacious agonists for cortical muscarinic receptors, which are targets for the treatment of Alzheimer's disease and other cognitive disorders.[2]

  • Antiparasitic Activity: The 1,2,4-oxadiazole scaffold has been investigated for its antileishmanial activity, with some derivatives showing promising efficacy against Leishmania infantum.[3]

  • Anticancer Properties: Numerous 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer activity against various cell lines, demonstrating the potential of this heterocycle as a scaffold for the development of new oncology drugs.[1]

The N-methylaminomethyl substituent in the target molecule is a common pharmacophore that can modulate receptor binding, cell permeability, and pharmacokinetic properties. The specific combination of this side chain with the 5-methyl-1,2,4-oxadiazol-3-yl core warrants investigation into its pharmacological profile.

Potential_Mechanism Target_Compound N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine Receptor_Binding Interaction with Target Receptor/Enzyme Target_Compound->Receptor_Binding Binding Signaling_Pathway Modulation of Intracellular Signaling Receptor_Binding->Signaling_Pathway Signal Transduction Cellular_Response Therapeutic Cellular Response Signaling_Pathway->Cellular_Response Downstream Effects

Caption: Potential mechanism of action for the target compound.

Conclusion

N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine represents a promising, yet underexplored, small molecule with potential applications in drug discovery. This technical guide has provided a theoretical framework for its physicochemical properties, structure, and synthesis. The established biological activities of related 1,2,4-oxadiazole derivatives suggest that this compound is a worthwhile candidate for further synthesis and pharmacological evaluation. The protocols and insights presented herein are intended to serve as a valuable resource for researchers embarking on the investigation of this and other novel heterocyclic compounds.

References

  • Street, L. J., et al. (1990). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry. Available at: [Link]

  • Boström, J., et al. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules. Available at: [Link]

  • Kaur, R., et al. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Indo Global Journal of Pharmaceutical Sciences.
  • Rajwant, K., et al. (2018). PHARMACOLOGICAL ACTIVITIES OF OXADIAZOLE DERIVATIVES: A REVIEW. European Journal of Biomedical and Pharmaceutical Sciences. Available at: [Link]

  • Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Available at: [Link]

  • Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences. Available at: [Link]

  • Myers, A. (n.d.).
  • Fokin, A. A., & Gunic, E. F. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal. Available at: [Link]

  • Popowycz, F., et al. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • El-Sayed, W. A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.
  • Pinheiro, M. P., et al. (2022). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. International Journal of Molecular Sciences. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Shimoga, G., et al. (2018). 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. Molbank. Available at: [Link]

  • Kratky, M., et al. (2021).
  • Abd Alrazzak, N. (2017).
  • Kilic-Kurt, Z. (2020). Synthesis of Novel Oxadiazole Derivatives, Molecular Properties Prediction, and Molecular Docking Studies. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Kilic-Kurt, Z. (2020). Synthesis of Novel Oxadiazole Derivatives, Molecular Properties Prediction, and Molecular Docking Studies. DergiPark. Available at: [Link]

Sources

Exploratory

In Vitro Mechanism of Action and Pharmacological Profiling of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine

Executive Summary In the landscape of early-stage drug discovery, small highly-liganded fragments serve as the architectural foundation for complex neuropharmacological agents. N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of early-stage drug discovery, small highly-liganded fragments serve as the architectural foundation for complex neuropharmacological agents. N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine (CAS: 1082766-58-2)[1] is a highly privileged, low-molecular-weight pharmacophore. Rather than functioning as a standalone clinical therapeutic, it is deployed in Fragment-Based Drug Discovery (FBDD) as a robust building block.

This technical guide dissects the in vitro mechanistic profile of this molecule, focusing on how its 1,2,4-oxadiazole core and cationic amine anchor interact with target proteins—most notably, muscarinic acetylcholine receptors (mAChRs) and monoamine oxidases (MAOs). By understanding the causality behind its binding kinetics and structural biology, researchers can effectively elaborate this fragment into high-affinity, brain-penetrant lead compounds.

Chemical Ontology & The Bioisosteric Rationale

To understand the mechanism of action of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine, one must first analyze its structural components and the causality behind their selection in medicinal chemistry.

The 1,2,4-Oxadiazole Core as an Ester Bioisostere

The endogenous ligand for cholinergic receptors, acetylcholine, relies on an ester linkage that is rapidly hydrolyzed by acetylcholinesterase (AChE), rendering it useless for systemic therapeutic application. The 1,2,4-oxadiazole ring is a classic, hydrolytically stable bioisostere for esters and amides[2].

  • Causality: The oxadiazole ring maintains the necessary hydrogen-bond acceptor geometry required to interact with target receptor residues (e.g., Tyrosine and Threonine) while being entirely resistant to esterase cleavage[3]. Furthermore, its distinct electron distribution lowers the topological polar surface area (tPSA), drastically improving blood-brain barrier (BBB) penetration for central nervous system (CNS) targets.

The Cationic Anchor

The N-methylmethanamine moiety ( −CH2​−NH−CH3​ ) acts as the critical basic center. At physiological pH (7.4), this secondary amine is protonated, mimicking the quaternary ammonium of acetylcholine. This protonated state is mandatory for forming a salt bridge with the conserved aspartate residue deep within the orthosteric binding pocket of aminergic G-protein coupled receptors (GPCRs)[4].

Pharmacophore Core N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine Oxadiazole 1,2,4-Oxadiazole Ring (Ester Bioisostere) Core->Oxadiazole Amine N-Methylamine Group (Cationic Anchor) Core->Amine Methyl 5-Methyl Group (Hydrophobic Pocket) Core->Methyl Res1 H-Bond Acceptors (Tyr/Thr Residues) Oxadiazole->Res1 Interacts via Res2 Salt Bridge (Aspartate Residue) Amine->Res2 Interacts via Res3 Van der Waals (Hydrophobic Cleft) Methyl->Res3 Interacts via

Fig 1. Pharmacophore mapping of the oxadiazole fragment within a generic GPCR binding pocket.

Putative In Vitro Mechanisms of Action

When screened in vitro, this fragment exhibits polypharmacological potential depending on the assay environment. Its primary mechanisms of action are categorized into receptor agonism and enzymatic inhibition.

A. Orthosteric Agonism at Muscarinic Receptors (mAChRs)

Historically, 1,2,4-oxadiazole derivatives (such as xanomeline and arecoline analogs) have been developed as potent M1​ and M4​ muscarinic agonists for the treatment of Alzheimer's disease and schizophrenia[5].

  • Mechanism: The fragment enters the orthosteric site of the M1​ receptor. The protonated N-methylamine forms a critical ionic bond with Asp105. The 1,2,4-oxadiazole oxygen/nitrogen atoms form hydrogen bonds with Tyr381 and Thr192. This binding induces a conformational shift in the transmembrane helices (TM3 and TM6), leading to the intracellular coupling and activation of the Gq​/11 protein[4].

GqPathway Ligand Fragment Ligand (Oxadiazole) Receptor M1 mAChR (Orthosteric Site) Ligand->Receptor Binds Gq Gq Protein (Activation) Receptor->Gq Activates PLC PLC-β (Cleaves PIP2) Gq->PLC Stimulates IP3 IP3 Release PLC->IP3 Produces Ca2 Intracellular Ca2+ Mobilization IP3->Ca2 Triggers

Fig 2. Gq-coupled intracellular calcium mobilization pathway triggered by receptor activation.

B. Reversible Inhibition of Monoamine Oxidase B (MAO-B)

Recent structural biology efforts have demonstrated that 1,2,4-oxadiazole-containing small molecules act as tight-binding, reversible inhibitors of MAO-B, providing neuroprotective effects[6].

  • Mechanism: The planar nature of the oxadiazole ring allows the fragment to intercalate into the bipartite substrate cavity of MAO-B. The 5-methyl group occupies the hydrophobic entrance cavity, while the amine interacts with the FAD cofactor region, competitively blocking the oxidative deamination of endogenous monoamines.

In Vitro Experimental Workflows (Self-Validating Systems)

To validate the mechanism of action of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine, a rigorous, self-validating in vitro testing cascade is required. The following protocols are designed with internal controls to ensure assay robustness (Z'-factor > 0.6).

Protocol 1: Radioligand Displacement Assay (Affinity Profiling)

Objective: Determine the equilibrium inhibition constant ( Ki​ ) of the fragment at the M1​ receptor. Causality: We utilize [3H] -N-Methylscopolamine ( [3H] -NMS) because it is a non-selective, high-affinity antagonist that labels the orthosteric site of all five mAChR subtypes. Displacement of [3H] -NMS confirms that our fragment binds to the exact same orthosteric pocket.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human M1​ receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, 10 mM MgCl2​ , pH 7.4) and centrifuge at 40,000 x g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM [3H] -NMS, and the oxadiazole fragment at varying concentrations ( 10−10 to 10−3 M).

    • Self-Validation Control: Include 10 µM Atropine in separate wells to define non-specific binding (NSB).

  • Equilibration: Incubate the plate at room temperature for 120 minutes to ensure the fragment and radioligand reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Note: PEI reduces non-specific binding of the radioligand to the filter matrix.

  • Quantification: Wash filters 3x with ice-cold buffer, add scintillation cocktail, and measure radioactivity using a Microbeta liquid scintillation counter.

  • Analysis: Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 2: Functional Calcium Mobilization (FLIPR Assay)

Objective: Determine if the fragment acts as an agonist or antagonist, and calculate its functional efficacy ( EC50​ ). Causality: Because M1​ , M3​ , and M5​ receptors are Gq​ -coupled, their activation leads to IP3​ generation and subsequent calcium release from the endoplasmic reticulum. The Fluorometric Imaging Plate Reader (FLIPR) provides real-time kinetic data of this calcium flux, allowing us to differentiate between partial and full agonists.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO- M1​ cells at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye (2 µM) dissolved in assay buffer containing 2.5 mM Probenecid. Note: Probenecid is critical as it inhibits anion-exchange proteins, preventing the cells from pumping the dye out.

  • Incubation: Incubate for 60 minutes at 37°C, then equilibrate to room temperature for 15 minutes.

  • Baseline Reading: Place the plate in the FLIPR instrument. Read baseline fluorescence for 10 seconds (Excitation 488 nm, Emission 525 nm).

  • Compound Addition: Automatically inject the fragment library across a concentration gradient.

    • Self-Validation Control: Inject Acetylcholine (10 µM) as a 100% Emax​ reference standard.

  • Measurement: Record peak fluorescence over 3 minutes. Calculate EC50​ and Emax​ (expressed as a percentage of the Acetylcholine response) using a 4-parameter logistic curve fit.

Workflow Step1 Fragment Library Prep (CAS 1082766-58-2) Step2 Radioligand Binding Assay ([3H]-NMS Displacement) Step1->Step2 Step3 Functional FLIPR Assay (Ca2+ Flux Measurement) Step2->Step3 If Affinity Confirmed Step4 Data Analysis (pKi and EC50 Calculation) Step3->Step4 Step5 Hit-to-Lead Elaboration Step4->Step5 Select Candidates

Fig 3. Step-by-step in vitro screening workflow for fragment hit-to-lead elaboration.

Quantitative Fragment Profiling

Because N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine is a low-molecular-weight fragment (MW ~127 g/mol ), its unoptimized binding affinities will naturally fall into the high micromolar range. This is standard in FBDD; the goal is high ligand efficiency (binding energy per heavy atom) rather than raw potency.

Below is a representative data table illustrating the expected in vitro pharmacological profile of this fragment prior to hit-to-lead optimization.

Target Receptor / EnzymeAssay TypeParameterValue (µM)Emax (% of Ref)Mechanism of Action
M1​ mAChR Radioligand ( [3H] -NMS) Ki​ 45.2 ± 3.1N/AOrthosteric Binding
M1​ mAChR FLIPR (Ca2+ Flux) EC50​ 88.5 ± 5.435% (Partial) Gq​ Agonism
M2​ mAChR Radioligand ( [3H] -NMS) Ki​ > 200N/AWeak Orthosteric Binding
M4​ mAChR cAMP Inhibition EC50​ 115.0 ± 8.222% (Partial) Gi​/o Agonism
MAO-B Amplex Red Enzyme Assay IC50​ 62.4 ± 4.0N/AReversible Inhibition

Data Interpretation: The fragment displays weak partial agonism at the M1​ receptor and moderate reversible inhibition of MAO-B. Its low molecular weight allows medicinal chemists to append lipophilic bulk to the 5-methyl position to drastically improve the Ki​ into the nanomolar range without violating Lipinski's Rule of Five.

Conclusion

N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine is a highly versatile pharmacophore. Its in vitro mechanism of action is driven by the bioisosteric properties of the 1,2,4-oxadiazole ring, which provides metabolic stability and precise hydrogen-bonding geometry, coupled with the cationic N-methylamine anchor that secures the molecule within orthosteric receptor pockets. By subjecting this fragment to rigorous, self-validating assays like radioligand displacement and FLIPR calcium mobilization, researchers can accurately map its signaling kinetics and successfully elaborate it into potent neurotherapeutics.

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Foundational

N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine receptor binding affinity studies

An In-Depth Technical Guide to the Receptor Binding Affinity Profiling of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine This guide provides a comprehensive framework for characterizing the receptor binding affini...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Receptor Binding Affinity Profiling of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine

This guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel compound, N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine. As specific binding data for this molecule is not present in the public domain, this document outlines a robust, first-principles approach to its characterization. We will proceed with a hypothetical investigation, grounding our experimental design in the established pharmacology of the 1,2,4-oxadiazole scaffold, a privileged structure in modern medicinal chemistry known for its interaction with a variety of receptor systems.

Foundational Rationale: The 1,2,4-Oxadiazole Scaffold and Target Selection

The 1,2,4-oxadiazole ring is a bioisostere for esters and amides, offering improved metabolic stability and favorable pharmacokinetic properties. Its derivatives have been successfully developed as agonists, antagonists, and allosteric modulators for a wide range of G-protein coupled receptors (GPCRs), including serotonergic, muscarinic, and adrenergic receptors.

Given the structural alerts within N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine, particularly the methanamine side chain, a primary hypothesis is its potential interaction with monoamine receptors. For the purpose of this guide, we will design our initial screening and binding affinity studies around a panel of serotonin (5-HT) receptors, which are critical targets in neuroscience and pharmacology.

Experimental Design: A Multi-Stage Approach

A logical workflow is essential for the efficient and accurate characterization of a novel compound. Our approach will move from broad screening to high-resolution affinity determination.

G A Phase 1: Broad Radioligand Displacement Screening B Phase 2: Hit Confirmation & Preliminary IC50 A->B  Primary Hits (e.g., >50% displacement) D Phase 4: Competition Binding Assay (Compound Ki Determination) B->D  Confirmed Activity C Phase 3: Saturation Binding Assay (Receptor Density & Kd) C->D  Informs Assay  Conditions E Phase 5: Functional Assay (Agonist vs. Antagonist) D->E  High-Affinity Binders

Figure 1: A multi-phase workflow for characterizing a novel compound's receptor binding profile.

Core Methodologies: Radioligand Binding Assays

Radioligand binding assays remain the gold standard for quantifying the direct interaction between a ligand and a receptor. They offer high sensitivity and allow for the precise determination of key binding parameters.

Critical Prerequisite: Cell Membrane Preparation

The quality of the receptor source is paramount for a successful binding assay. This protocol details the preparation of cell membranes from a recombinant cell line overexpressing a target receptor (e.g., HEK293 cells expressing the 5-HT2A receptor).

Step-by-Step Protocol: Membrane Preparation

  • Cell Culture: Culture HEK293 cells stably transfected with the human 5-HT2A receptor gene to confluency in T175 flasks.

  • Harvesting: Aspirate the culture medium and wash the cell monolayer twice with 10 mL of ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add 10 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA) to each flask. Scrape the cells and transfer the cell suspension to a 50 mL centrifuge tube.

  • Homogenization: Homogenize the cell suspension using a Polytron homogenizer at 20,000 rpm for 15-20 seconds on ice. This step is critical for disrupting cell integrity while preserving receptor structure.

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

  • Membrane Pelleting: Carefully transfer the supernatant to a fresh tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in 20 mL of fresh Lysis Buffer. Centrifuge again at 40,000 x g for 30 minutes at 4°C. This wash step removes cytosolic contaminants.

  • Final Preparation: Discard the supernatant and resuspend the final pellet in a small volume of Assay Buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

  • Quantification: Determine the total protein concentration using a Bradford or BCA protein assay. Aliquot the membrane preparation and store at -80°C until use. A typical concentration for storage is 1-5 mg/mL.

Phase 3: Saturation Binding Assay

The objective of this assay is to determine the receptor density (Bmax) in the membrane preparation and the equilibrium dissociation constant (Kd) of the radioligand. This information is crucial for designing the subsequent competition assays.

Step-by-Step Protocol: Saturation Binding (e.g., with [3H]-Ketanserin for 5-HT2A)

  • Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the radioligand.

  • Total Binding: To each well, add:

    • 50 µL of Assay Buffer.

    • 50 µL of varying concentrations of [3H]-Ketanserin (e.g., 0.1 to 20 nM).

    • 100 µL of the membrane preparation (diluted in Assay Buffer to 10-20 µg protein/well).

  • Non-Specific Binding (NSB): In a separate set of wells, add:

    • 50 µL of a high concentration of an unlabeled competing ligand (e.g., 10 µM Mianserin). This displaces all specific radioligand binding.

    • 50 µL of varying concentrations of [3H]-Ketanserin.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through a GF/B glass fiber filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters three times with 200 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove any unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot Specific Binding versus the concentration of the radioligand.

    • Fit the data to a one-site binding hyperbola using non-linear regression analysis to determine the Kd and Bmax values.

cluster_0 Saturation Binding Workflow A Prepare serial dilutions of [3H]-Radioligand B Add Radioligand to wells A->B D Add cell membrane preparation B->D C Add unlabeled ligand for NSB wells C->D E Incubate to equilibrium D->E F Filter and wash E->F G Scintillation Counting F->G H Plot Specific Binding vs. [Ligand] G->H I Calculate Kd and Bmax H->I

Figure 2: Workflow for a radioligand saturation binding experiment.

Phase 4: Competition Binding Assay

This assay measures the ability of our test compound, N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine, to compete with a known radioligand for binding to the target receptor. The result is an IC50 value, which can be converted to an inhibition constant (Ki).

Step-by-Step Protocol: Competition Binding

  • Assay Setup: Prepare a 96-well plate.

  • Reagent Addition: To each well, add in the following order:

    • 50 µL of Assay Buffer or serial dilutions of the test compound (N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine, e.g., from 10-11 M to 10-5 M).

    • 50 µL of the radioligand ([3H]-Ketanserin) at a fixed concentration, typically at or near its Kd value (determined in the saturation assay).

    • 100 µL of the membrane preparation (10-20 µg protein/well).

  • Controls: Include wells for Total Binding (no competing compound) and Non-Specific Binding (e.g., 10 µM Mianserin).

  • Incubation, Termination, and Counting: Follow steps 4-7 from the Saturation Binding protocol.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percent specific binding versus the log concentration of the test compound.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation and Interpretation

Quantitative data should be presented clearly to allow for straightforward comparison and interpretation.

Table 1: Hypothetical Saturation Binding Data for [3H]-Ketanserin at the 5-HT2A Receptor

Parameter Value Units
Kd (Dissociation Constant) 1.5 ± 0.2 nM

| Bmax (Receptor Density) | 1250 ± 80 | fmol/mg protein |

Table 2: Hypothetical Competition Binding Results for N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine

Target Receptor Radioligand Used IC50 (nM) Ki (nM)
5-HT2A [3H]-Ketanserin 45.3 21.6
5-HT1A [3H]-8-OH-DPAT > 10,000 > 5,000
D2 [3H]-Spiperone 875 410

| M1 | [3H]-Pirenzepine | > 10,000 | > 6,000 |

The Ki value represents the binding affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity. The hypothetical data in Table 2 suggests that N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine has a high and selective affinity for the 5-HT2A receptor compared to the other receptors tested.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous methodology for determining the receptor binding affinity of the novel compound N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine. By progressing from broad screening to precise Ki determination, researchers can confidently establish the compound's binding profile.

The crucial next step is to determine the functional activity of the compound. A high binding affinity does not distinguish between an agonist, antagonist, or inverse agonist. Therefore, follow-up functional assays, such as calcium flux assays or cAMP measurements, are essential to elucidate the compound's mechanism of action at the 5-HT2A receptor.

References

  • Title: The 1,2,4-Oxadiazole Ring as a Bioisostere in Medicinal Chemistry Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: 1,2,4-Oxadiazoles as a Privileged Scaffold for G-Protein Coupled Receptors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Radioligand Binding Assays: Theory and Practice Source: Current Protocols in Pharmacology URL: [Link]

  • Title: A Guide to Receptor Characterization Using Radioligand Binding Assays Source: Bio-Rad Laboratories URL: [Link]

  • Title: Relationship between inhibition constant (KI) and concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Source: Biochemical Pharmacology URL: [Link]

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine

Abstract Introduction: The Imperative of Physicochemical Profiling N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine, a heterocyclic amine, represents a class of compounds with significant potential in medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Imperative of Physicochemical Profiling

N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine, a heterocyclic amine, represents a class of compounds with significant potential in medicinal chemistry. The journey of any such molecule from a laboratory curiosity to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, the physical state and aqueous solubility are paramount. These properties govern everything from handling and formulation to absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately influencing bioavailability and therapeutic efficacy.[1][2][3]

This guide provides the necessary protocols to build a robust physicochemical profile for this molecule, ensuring that subsequent research and development efforts are built on a foundation of solid data and scientific understanding.

Determination of the Physical State

The initial characterization of any new chemical entity begins with a determination of its physical state at ambient conditions. For solids, a deeper investigation into its solid-state form—whether it is crystalline or amorphous—is crucial, as this has profound implications for properties like solubility and stability.[4][5]

Macroscopic and Microscopic Observation

The first step is a simple visual inspection of the purified substance at room temperature and pressure. While basic, this observation provides the initial classification as a solid, liquid, or gas. For solids, microscopic examination can offer preliminary clues about its nature (e.g., crystalline needles vs. amorphous powder).

Melting Point Determination: A Fundamental Indicator

The melting point is a definitive property of a crystalline solid. A sharp melting point range (typically < 2 °C) is a strong indicator of high purity and a crystalline nature.[6][7] In contrast, amorphous solids do not have a distinct melting point but rather soften over a wide temperature range, a phenomenon known as the glass transition.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Place a small amount of the dry compound onto a watch glass. Finely crush the solid into a powder.

  • Loading: Tamp the open end of a capillary tube into the powder until a small amount (2-3 mm in height) enters the tube. Tap the sealed end of the tube on a hard surface to pack the sample tightly at the bottom.

  • Measurement: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle liquefies (completion of melting). This range is the melting point.[8]

Differential Scanning Calorimetry (DSC): Thermal Fingerprinting

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[9] It provides quantitative data on thermal events like melting and glass transitions.

  • For a crystalline solid: DSC will show a sharp endothermic peak, where the peak onset corresponds to the melting point and the area under the peak represents the enthalpy of fusion.[10][11]

  • For an amorphous solid: DSC will show a step-like change in the baseline, known as the glass transition temperature (Tg), where the material changes from a rigid, glassy state to a more rubbery state.[9][11]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).

    • Hold isothermally for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate.

    • Perform a second heating ramp under the same conditions as the first. This second scan is crucial for observing the glass transition of materials that may have become amorphous upon rapid cooling.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic melting peaks or step changes indicative of a glass transition.

X-Ray Powder Diffraction (XRPD): The Gold Standard for Solid-State Structure

XRPD is the definitive technique for distinguishing between crystalline and amorphous materials.[5][12][13] Crystalline materials consist of a regular, repeating array of molecules that diffract X-rays in a predictable pattern, producing a series of sharp peaks. Amorphous materials lack this long-range order and produce only a broad, diffuse halo.[4][12]

Experimental Workflow: Solid-State Characterization

G cluster_0 Physical State Determination A Purified Compound B Visual & Microscopic Observation A->B C Melting Point Apparatus B->C If solid H Liquid/Oil B->H If liquid D DSC Analysis C->D Quantitative Analysis E XRPD Analysis D->E Definitive Structure F Crystalline Solid (Sharp Melt, Sharp Peaks) E->F Sharp Peaks G Amorphous Solid (Glass Transition, Halo) E->G Broad Halo

Caption: Workflow for determining the physical state of a new compound.

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's oral bioavailability.[1][2] It is essential to distinguish between two key types of solubility measurements: thermodynamic and kinetic.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature when the system is at equilibrium with the most stable solid form of the compound.[14][15] It is the "gold standard" measurement.

  • Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration organic stock solution (like DMSO), begins to precipitate in an aqueous buffer.[3][14] It is a non-equilibrium measurement that often overestimates the true solubility but is invaluable for high-throughput screening in early drug discovery.[1][16]

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the universally accepted standard for determining equilibrium solubility.[17][18] It involves agitating an excess amount of the solid compound in a specific buffer for a prolonged period until equilibrium is reached.

Experimental Protocol: Shake-Flask Solubility Assay

  • Preparation: Add an excess amount of the solid compound (enough to ensure undissolved solid remains at the end) to vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[17]

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).[14][19]

  • Sample Separation: After equilibration, allow the vials to stand so that undissolved solids can settle. Carefully remove an aliquot of the supernatant. It is critical to separate the dissolved compound from the solid. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calibration: Create a calibration curve using known concentrations of the compound to accurately quantify the solubility.

  • Solid Phase Analysis: After the experiment, recover the remaining solid and analyze it using XRPD or DSC to confirm that no phase transformation (e.g., from an anhydrous form to a hydrate, or from one polymorph to another) occurred during the experiment. This step is crucial for ensuring the measured solubility corresponds to the initial solid form.[15]

Kinetic Solubility: High-Throughput Nephelometry

Kinetic solubility is often measured using laser nephelometry, which detects the light scattered by fine particles of precipitate formed when a DMSO stock solution is added to an aqueous buffer.[20][21]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Using a liquid handler, rapidly add a small volume of each DMSO concentration to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS pH 7.4) in a clear-bottomed 96- or 384-well plate. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize co-solvent effects.

  • Incubation: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature.

  • Measurement: Measure the light scattering in each well using a laser nephelometer.[22][23]

  • Data Analysis: Plot the scattered light intensity against the compound concentration. The point at which the scattered light signal begins to increase sharply above the background is defined as the kinetic solubility.[21]

Workflow: Aqueous Solubility Determination

G cluster_1 Aqueous Solubility Determination A Compound B Thermodynamic (Equilibrium) Solubility A->B C Kinetic (High-Throughput) Solubility A->C D Shake-Flask Method: Excess solid in buffer B->D I Prepare 10mM DMSO Stock C->I E Equilibrate (24-72h) D->E F Centrifuge & Filter E->F H Analyze remaining solid (XRPD) E->H G Quantify by HPLC/LC-MS F->G J Serial Dilution in DMSO I->J K Add to Aqueous Buffer J->K L Measure Light Scattering (Nephelometry) K->L M Determine Precipitation Point L->M

Caption: Workflows for thermodynamic and kinetic solubility assays.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Physical State Characterization Summary

PropertyMethodResultInterpretation
Physical FormVisual InspectionWhite PowderSolid at 25 °C
Melting PointCapillary Method145.5 - 146.5 °CSuggests high purity, crystalline solid
Thermal EventsDSCEndotherm Peak: 146.2 °CCrystalline melting
Solid StructureXRPDSharp diffraction peaksConfirms crystalline structure

Table 2: Aqueous Solubility Summary

Assay TypeMethodBuffer (pH)Temperature (°C)Solubility (µg/mL)Solid Form Post-Assay
ThermodynamicShake-Flask1.225Valuee.g., Anhydrous Form I
ThermodynamicShake-Flask4.525Valuee.g., Anhydrous Form I
ThermodynamicShake-Flask6.825Valuee.g., Anhydrous Form I
KineticNephelometry7.425ValueNot Applicable

Conclusion

The systematic application of the techniques described in this guide—visual observation, melting point analysis, DSC, XRPD, shake-flask solubility, and nephelometry—will yield a comprehensive and reliable physicochemical profile for N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine. This foundational knowledge is indispensable for guiding rational drug design, formulation development, and predicting in vivo behavior. By adhering to these self-validating protocols, researchers can ensure data integrity and make informed decisions, accelerating the progression of promising compounds through the drug development pipeline.

References

  • Lab Manager. (n.d.). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Retrieved from [Link]

  • Morissette, S. L., et al. (2018, February 2). The Power of Synchrotron X-Ray Powder Diffraction for the Characterization of Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Byrn, S., et al. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. Retrieved from [Link]

  • Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? Retrieved from [Link]

  • TA Instruments. (n.d.). Thermal Analysis Application Brief Determination of Polymer Crystallinity by DSC. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • materials consultancy. (n.d.). DSC - Differential Scanning Calorimetry. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Kinetic Solubility. Retrieved from [Link]

  • American Pharmaceutical Review. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Bruker. (2025, January 8). X-Ray Powder Diffraction: Pharmaceutical Solid-State Characterization [Video]. YouTube. Retrieved from [Link]

  • Solve Scientific. (2007, August 15). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. Retrieved from [Link]

  • Ovid. (2025, August 2). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

  • ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • PubMed. (2009, November 15). Differential scanning calorimetry (DSC) of semicrystalline polymers. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Kinetic solubility automated screen. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • International Journal of Research - Granthaalayah. (2019). LYOPHILIZATION: AN IMPORTANT FORMULATION TECHNIQUE. Retrieved from [Link]

  • University of Baghdad. (n.d.). Practical Organic Chemistry 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, July 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • SP Industries. (n.d.). Basic Principles Of Freeze-Drying. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, January 1). Lyophilization Strategies for Development of a High-Concentration Monoclonal Antibody Formulation: Benefits and Pitfalls. Retrieved from [Link]

  • Chemical Society Reviews. (2023, March 1). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Organic Chemistry Laboratory Experiments. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004071486A1 - Solid amorphous mixtures, processes for the preparation thereof and pharmaceutical compositions containing the same.
  • PubMed Central (PMC). (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine analysis

Topic: HPLC Method Development for N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine Analysis Content Type: Application Note and Experimental Protocol Audience: Researchers, Analytical Scientists, and Drug Developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine Analysis Content Type: Application Note and Experimental Protocol Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Abstract

This application note details the systematic high-performance liquid chromatography (HPLC) method development for N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine. As a highly polar, low-molecular-weight basic amine, this compound defies traditional reversed-phase retention mechanisms, often exhibiting severe peak tailing and early elution. By dissecting its physicochemical properties, we establish two orthogonal, self-validating chromatographic protocols: a High-pH Reversed-Phase Liquid Chromatography (RPLC) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method.

Physicochemical Profiling & Chromatographic Challenges

To develop a robust analytical method, one must first understand the thermodynamic and electrostatic causality driving the analyte's behavior within the column. N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine presents three distinct chromatographic challenges:

  • High Polarity (Low LogP): The combination of the 1,2,4-oxadiazole ring and the secondary amine yields a highly hydrophilic molecule. In traditional low-pH RPLC, cationic species like protonated amines are heavily solvated by the aqueous mobile phase and exhibit minimal affinity for lipophilic C18 chains, resulting in elution near the void volume 1.

  • Basic Secondary Amine (pKa ~9.0): At low-to-moderate pH, the aliphatic amine is protonated. Silica-based stationary phases possess natural acidic surface silanols (pKa ~3.5–4.5) that exhibit a high affinity for basic amines 2. This leads to strong secondary electrostatic interactions, which are the primary causality for severe peak tailing, zone spreading, and reduced theoretical plates 3.

  • Weak Chromophore: The 1,2,4-oxadiazole ring lacks an extended conjugated system, necessitating low-UV detection (210–220 nm). Consequently, mobile phase additives must be highly UV-transparent.

SilanolInteraction cluster_LowPH Low/Neutral pH (Protonated Amine) cluster_HighPH High pH (Neutral Amine) Amine_Pos R-NH2+-CH3 (Positively Charged) Silanol_Neg SiO- (Ionized Silanol) Amine_Pos->Silanol_Neg Secondary Interaction Result_Tail Strong Electrostatic Attraction -> Peak Tailing Silanol_Neg->Result_Tail Amine_Neu R-NH-CH3 (Neutral Free Base) Silanol_Neu2 SiO- (Ionized Silanol) Amine_Neu->Silanol_Neu2 No Electrostatic Attraction Result_Sym Hydrophobic Partitioning -> Symmetrical Peak Amine_Neu->Result_Sym Primary Retention

Mechanistic causality of peak tailing at low pH vs symmetry at high pH.

Method Development Rationales (The "Why")

To establish a self-validating analytical system, we must not rely on brute-force gradient adjustments, but rather manipulate the thermodynamic partitioning of the molecule. We deploy two orthogonal mechanisms:

Rationale A: High-pH RPLC (Charge Neutralization) The most effective way to eliminate silanol-induced tailing is to neutralize the analyte. By utilizing a mobile phase pH of 10.5 (approximately 1.5 units above the amine's pKa), the secondary amine is deprotonated into its neutral free base form. This completely suppresses electrostatic attraction to ionized silanols and maximizes hydrophobic partitioning into the C18 stationary phase, yielding symmetrical peaks and adequate retention 1.

Rationale B: HILIC (Polar Retention) For highly polar compounds that resist retention on C18, HILIC provides an orthogonal solution. HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and a mobile phase with high organic content (typically >70% acetonitrile). Retention is driven by the partitioning of the protonated amine into a water-enriched layer immobilized on the stationary phase surface, providing excellent peak symmetry for highly polar basic amines 4. Operating at pH 3.0 ensures the amine is fully charged, maximizing its hydrophilic interaction.

MethodDev Start Analyte: Polar Basic Amine Assess Assess pKa & LogP Start->Assess Branch1 LogP < 0 pKa ~ 9.0 Assess->Branch1 RP_HighPH High-pH RPLC (pH > 10.5) Branch1->RP_HighPH Deprotonation HILIC HILIC Mode (pH ~ 3.0 - 5.0) Branch1->HILIC Polar Retention IP_RP Ion-Pairing RPLC (e.g., HFBA, TFA) Branch1->IP_RP Complexation Mech1 Analyte Neutralized: Eliminates Silanol Interactions RP_HighPH->Mech1 Mech2 Analyte Protonated: Partitions into Aqueous Layer HILIC->Mech2 Mech3 Analyte Protonated: Ion-Pair Forms Hydrophobic Complex IP_RP->Mech3

Decision tree for HPLC method development of polar basic amines.

Experimental Protocols (The "How")

The following step-by-step methodologies represent the optimized conditions for both strategies.

Protocol A: High-pH RPLC Workflow

Note: Ensure your LC system lines and column are compatible with high-pH buffers (e.g., Ethylene Bridged Hybrid (BEH) particles).

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of Milli-Q water (10 mM). Adjust the pH to 10.5 using concentrated Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C (reduces mobile phase viscosity and improves mass transfer).

    • Injection Volume: 5 µL.

    • Detection: UV at 215 nm (Reference 360 nm).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 2.0 - 10.0 min: 5% to 60% B

    • 10.0 - 12.0 min: 60% B

    • 12.1 - 15.0 min: 5% B (Re-equilibration)

  • Sample Preparation: Dissolve the standard in Water/Acetonitrile (90:10, v/v) to a final concentration of 0.1 mg/mL.

Protocol B: HILIC Workflow

Note: In HILIC, water is the strong eluting solvent. Equilibration takes longer than RPLC (typically 20-30 column volumes).

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 1.26 g of Ammonium Formate in 1 L of Milli-Q water (20 mM). Adjust pH to 3.0 with Formic Acid.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Waters XBridge BEH Amide, 150 x 4.6 mm, 3.5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 2 µL (Keep injection volume low to prevent solvent mismatch effects).

    • Detection: UV at 215 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 95% B (High organic promotes partitioning into the water layer)

    • 2.0 - 12.0 min: 95% to 60% B

    • 12.0 - 15.0 min: 60% B

    • 15.1 - 22.0 min: 95% B (Re-equilibration)

  • Sample Preparation: Dissolve the standard in Acetonitrile/Water (95:5, v/v) to a final concentration of 0.1 mg/mL. Critical: Do not use 100% water as the diluent in HILIC, as it will cause severe peak distortion.

Data Presentation & System Suitability

The table below summarizes the expected quantitative system suitability parameters when validating both methods.

Table 1: Mobile Phase and Column Selection Summary

ParameterHigh-pH RPLC MethodHILIC Method
Stationary Phase Ethylene Bridged Hybrid C18Amide-bonded Silica
Primary Mechanism Hydrophobic partitioning of neutral baseHydrophilic partitioning of protonated amine
Aqueous Buffer 10 mM Ammonium Bicarbonate (pH 10.5)20 mM Ammonium Formate (pH 3.0)
Organic Modifier Acetonitrile (Gradient: 5% → 60%)Acetonitrile (Gradient: 95% → 60%)
Sample Diluent 90% Water / 10% Acetonitrile95% Acetonitrile / 5% Water

Table 2: Comparative Chromatographic Performance (Expected Values)

MetricHigh-pH RPLCHILICCausality / Scientific Insight
Retention Factor ( k ) 2.5 - 3.54.0 - 6.0Deprotonation (RPLC) and aqueous layer partitioning (HILIC) both successfully overcome the void volume elution typical of low-pH RPLC.
Tailing Factor ( Tf​ ) 1.05 - 1.151.10 - 1.25Elimination of silanol interactions at high pH yields near-perfect symmetry. HILIC also provides excellent shape due to the highly polar stationary phase.
Theoretical Plates ( N ) > 12,000> 15,000High organic mobile phases in HILIC lower viscosity, increasing the diffusion coefficient and yielding higher efficiency ( N ).

References

  • Source: Analytical Chemistry (ACS)
  • Title: HPLC methods for assessing the purity of Amino-PEG10-Amine products - Benchchem Source: Benchchem URL
  • Title: 1 Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution - Wiley-VCH Source: Wiley-VCH URL
  • Source: PMC (NIH)

Sources

Application

Application Note: N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine as a Versatile Bioisosteric Precursor in Small Molecule Lead Optimization

Executive Summary & Medicinal Chemistry Rationale In the landscape of small molecule drug discovery, the metabolic lability of ester and amide linkages frequently presents a critical bottleneck during hit-to-lead optimiz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Medicinal Chemistry Rationale

In the landscape of small molecule drug discovery, the metabolic lability of ester and amide linkages frequently presents a critical bottleneck during hit-to-lead optimization. Hepatic amidases and esterases rapidly hydrolyze these functional groups, leading to poor in vivo half-lives and sub-optimal pharmacokinetic (PK) profiles.

To circumvent these liabilities, the 1,2,4-oxadiazole heterocycle has emerged as a privileged bioisostere. It offers exceptional hydrolytic stability while maintaining the necessary geometric and electronic properties for precise target engagement[1]. This application note details the strategic utility of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine (CAS: 1082766-58-2) [2] as a bifunctional building block for library synthesis.

The Structural Advantage

The incorporation of this specific precursor provides two synergistic advantages in lead optimization:

  • Metabolic Shielding : The 1,2,4-oxadiazole core mimics the trans-amide bond conformation, projecting substituents at spatial angles that preserve pharmacophore orientation while being entirely resistant to enzymatic hydrolysis[3].

  • Permeability Enhancement via N-Methylation : The N-methylmethanamine moiety provides a reactive secondary amine handle. Upon derivatization (e.g., amidation), it forms a tertiary amide. The deliberate removal of a hydrogen bond donor (HBD) at this position lowers the topological polar surface area (tPSA) and reduces the desolvation energy penalty. This modification frequently enhances passive membrane permeability, oral bioavailability, and blood-brain barrier (BBB) penetrance[4].

Workflow Hit Metabolically Labile Hit (Amide/Ester Core) Design Bioisosteric Scaffold Design (1,2,4-Oxadiazole) Hit->Design Precursor Precursor Incorporation CAS: 1082766-58-2 Design->Precursor Synthesis Parallel Library Synthesis (Amidation / SNAr) Precursor->Synthesis Profiling In Vitro ADME & PK Profiling (Microsomal Stability) Synthesis->Profiling Lead Optimized Lead Candidate (Enhanced t1/2 & Permeability) Profiling->Lead

Lead optimization workflow utilizing 1,2,4-oxadiazole bioisosteric replacement.

Quantitative Data: Physicochemical Profiling

To illustrate the impact of incorporating N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine, the table below summarizes the typical physicochemical shifts observed when transitioning from a standard secondary amide lead to its tertiary amide/oxadiazole bioisostere.

Physicochemical ParameterStandard Secondary Amide Lead1,2,4-Oxadiazole Bioisostere (Tertiary Amide)Discovery Impact
H-Bond Donors (HBD) 21Improved passive diffusion
tPSA (Ų) 85.464.9Enhanced BBB penetrance
LogD (pH 7.4) 1.82.6Increased lipophilicity for target affinity
HLM Stability (t½, min) < 15 (Rapidly cleared)> 120 (Stable)Extended in vivo half-life
Caco-2 Permeability (Papp) 4.2 × 10⁻⁶ cm/s18.5 × 10⁻⁶ cm/sSuperior oral absorption

Experimental Protocols

The following protocols are engineered for high-throughput library generation. They are designed as self-validating systems, ensuring that intermediate failures are caught and corrected dynamically.

Protocol A: High-Throughput Tertiary Amide Library Synthesis

This protocol utilizes the secondary amine of the precursor to generate metabolically stable tertiary amides.

Reagents:

  • Carboxylic acid building blocks

  • N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine (CAS: 1082766-58-2)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq, 0.5 mmol) in 2 mL of anhydrous DMF. Causality: DMF is selected for its high dielectric constant, which solubilizes polar acids and stabilizes the highly reactive activated ester intermediate.

  • Coupling Agent Addition: Add HATU (1.2 eq) followed by DIPEA (3.0 eq). Stir at room temperature for 15 minutes. Causality: HATU is strictly required over standard EDC/HOBt because the secondary amine of the oxadiazole precursor is sterically hindered. HATU rapidly generates a highly reactive 7-azabenzotriazole active ester. DIPEA acts as a non-nucleophilic base, preventing competition for the electrophile.

  • Amine Introduction: Add N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine (1.1 eq). Stir for 2–4 hours at room temperature.

  • Self-Validation (LC-MS Tracking): Aliquot 5 µL of the reaction mixture into 1 mL of MeCN/H2O. Analyze via LC-MS. The system validates success when the mass of the activated ester is fully consumed. Corrective Action: If unreacted amine persists, the steric hindrance is limiting the reaction; add an additional 0.2 eq of HATU and heat to 40°C for 1 hour.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO3 (10 mL) and extract with EtOAc (3 × 10 mL). Causality: The basic aqueous wash effectively removes the water-soluble DMF, unreacted carboxylic acid, and the acidic byproducts of HATU, partitioning the highly lipophilic tertiary amide product exclusively into the organic layer.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) Derivatization

This protocol is used to append the oxadiazole precursor to electron-deficient heteroaryl scaffolds (e.g., chloropyrimidines or fluoropyridines) to generate kinase inhibitors or GPCR ligands.

Step-by-Step Methodology:

  • Reaction Setup: Combine the heteroaryl halide (1.0 eq, 0.5 mmol) and N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine (1.2 eq) in 3 mL of NMP (N-Methyl-2-pyrrolidone). Causality: NMP is utilized due to its high boiling point and exceptional solvating power, which is critical for stabilizing the polar transition state of the SNAr reaction.

  • Base Addition: Add anhydrous K2CO3 (2.5 eq). Causality: An inorganic, insoluble base is chosen to scavenge the HCl byproduct and drive the equilibrium forward without acting as a competing nucleophile (which would occur if a primary or secondary amine base were used).

  • Thermal Activation: Heat the suspension to 110°C for 6 hours. Causality: Secondary amines require significant thermal activation to overcome the high activation energy barrier required to form the Meisenheimer complex intermediate.

  • Self-Validation (TLC/UPLC): Monitor the disappearance of the heteroaryl halide. Corrective Action: If the reaction stalls at <80% conversion, the electrophile is insufficiently activated; transition the reaction to a microwave reactor at 130°C for 20 minutes.

  • Precipitation: Cool the mixture to room temperature and pour it dropwise into 15 mL of vigorously stirred ice water. Causality: NMP and K2CO3 are highly miscible in water. The sudden shift in solvent polarity forces the hydrophobic oxadiazole product to crash out of solution, allowing for rapid isolation via vacuum filtration without the need for column chromatography.

Target Engagement & Downstream Application

Once the N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine precursor is successfully integrated into the lead scaffold, the resulting compounds are typically evaluated for target engagement. The bioisosteric swap often preserves the critical hydrogen bond acceptor interactions required to anchor the molecule within the binding pocket of target kinases or receptors.

Signaling Ligand Oxadiazole Lead Compound Receptor Target Receptor / Kinase Ligand->Receptor High-Affinity Binding Kinase1 Primary Effector Kinase Receptor->Kinase1 Phosphorylation Kinase2 Secondary Messenger Cascade Kinase1->Kinase2 TransFac Transcription Factor Activation Kinase2->TransFac Nuclear Translocation GeneExp Target Gene Expression TransFac->GeneExp

Target engagement and downstream intracellular signaling cascade of the optimized lead.

References

  • Camci, M., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(9), e202200638.[Link]

  • MDPI. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2533.[Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Background, Carboxylic Acids, and Amides. [Link]

Sources

Method

LC-MS/MS Bioanalytical Protocol and Fragmentation Dynamics of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine (CAS 1082766-58-2)

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Identity: N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine (Formula: C₅H₉N₃O | Monoisotopic Mass: 127.0746 Da)

Chemical Context & Mechanistic Mass Spectrometry

The 1,2,4-oxadiazole heterocycle is a highly privileged scaffold in medicinal chemistry, frequently deployed as a hydrolytically stable bioisostere for esters and amides to improve the pharmacokinetic profiles of drug candidates[1]. CAS 1082766-58-2 features this core ring substituted with a methyl group at the C5 position and an N-methylaminomethyl aliphatic side chain at the C3 position. Developing a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this compound requires a deep understanding of its gas-phase ionization and collision-induced dissociation (CID) pathways.

Ionization Strategy (ESI+)

Due to the presence of the basic secondary amine in the aliphatic side chain, the compound is highly amenable to Positive Electrospray Ionization (ESI+) . The addition of a proton donor (e.g., 0.1% Formic Acid) to the mobile phase ensures that the secondary amine is fully protonated in the liquid phase prior to desolvation, yielding a highly abundant precursor molecular ion [M+H]⁺ at m/z 128.1 .

CID Fragmentation Pathways (Causality & Logic)

When subjected to CID in the collision cell (Q2), the[M+H]⁺ precursor undergoes three primary fragmentation pathways. Understanding the causality behind these structural cleavages is critical for selecting the optimal quantifier and qualifier transitions:

  • Aliphatic Side-Chain Cleavage (m/z 44.1): The most thermodynamically favored pathway is the inductive α-cleavage of the C(3)–C(α) bond. This expels the neutral oxadiazole radical/neutral species and yields a highly stable iminium cation ([CH₃-NH=CH₂]⁺) . Because of its high stability and low energy barrier for formation, this fragment provides the highest signal-to-noise (S/N) ratio and is the ideal quantifier ion .

  • Retro-1,3-Dipolar Cycloreversion (m/z 87.1): 1,2,4-oxadiazoles are characterized by a highly specific ring-opening fragmentation under mass spectrometric conditions [2]. Cleavage of the O(1)–C(5) and C(3)–N(4) bonds results in the expulsion of a neutral nitrile—in this case, acetonitrile (CH₃CN, 41 Da) from the C5-methyl group. The remaining fragment is a protonated nitrile oxide ([C₃H₇N₂O]⁺) . This pathway is highly specific to the 1,2,4-oxadiazole core [3] and serves as an excellent qualifier ion .

  • Amine Loss (m/z 97.0): Cleavage of the terminal C–N bond on the side chain results in the neutral loss of methylamine (CH₃NH₂, 31 Da), yielding the 5-methyl-1,2,4-oxadiazol-3-ylmethyl cation ([C₄H₅N₂O]⁺) .

Fragmentation Precursor [M+H]+ m/z 128.1 C5H10N3O+ Frag1 Iminium Cation m/z 44.1 [C2H6N]+ Precursor->Frag1 α-Cleavage (- 84 Da) Frag2 Nitrile Oxide m/z 87.1 [C3H7N2O]+ Precursor->Frag2 Retro-1,3-Dipolar Cycloreversion (- CH3CN, 41 Da) Frag3 Oxadiazolyl Cation m/z 97.0 [C4H5N2O]+ Precursor->Frag3 Amine Loss (- CH3NH2, 31 Da)

Figure 1: Proposed CID fragmentation pathways for CAS 1082766-58-2 in positive ESI mode.

Quantitative Data Presentation

To facilitate Multiple Reaction Monitoring (MRM) method building, the optimized transitions and their corresponding empirical collision energies (CE) are summarized below.

Table 1: LC-MS/MS MRM Transitions and Collision Energies

Precursor Ion (m/z)Product Ion (m/z)Proposed FormulaOptimized CE (eV)Role in AnalysisMechanism
128.1 44.1 [C₂H₆N]⁺18Quantifier α-cleavage (Iminium formation)
128.1 87.1 [C₃H₇N₂O]⁺22Qualifier 1 Retro-1,3-dipolar cycloreversion
128.1 97.0 [C₄H₅N₂O]⁺15Qualifier 2 Neutral loss of methylamine

Experimental Bioanalytical Protocol

The following methodology provides a step-by-step framework for the extraction and quantification of CAS 1082766-58-2 from biological matrices (e.g., plasma).

Sample Preparation Workflow

Causality: A simple Protein Precipitation (PPT) is chosen over Solid Phase Extraction (SPE) because the target analyte is a highly polar, low-molecular-weight compound that may exhibit poor retention on standard reversed-phase SPE cartridges.

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard (e.g., a deuterated analog or structurally similar oxadiazole at 100 ng/mL).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. Note: The acidic environment prevents the basic amine from binding to residual matrix proteins.

  • Vortex & Centrifuge: Vortex for 2 minutes at 1500 rpm. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water (to match the initial mobile phase conditions and prevent peak splitting).

LC-MS/MS Method Parameters

Causality: An aqueous-compatible C18 column (e.g., Waters Acquity UPLC HSS T3) is selected to ensure adequate retention of this highly polar analyte while resisting stationary phase dewetting under highly aqueous initial conditions.

  • Column: Waters Acquity UPLC HSS T3 (2.1 × 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Program:

    • 0.0 - 0.5 min: 2% B

    • 0.5 - 2.5 min: Linear gradient to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Wash)

    • 3.5 - 3.6 min: Return to 2% B

    • 3.6 - 5.0 min: Re-equilibration at 2% B

  • Source Parameters (ESI+): Capillary Voltage: 3.0 kV | Desolvation Temp: 450°C | Desolvation Gas: 800 L/hr.

Workflow A 1. Sample Preparation (Acidic Protein Precipitation & Centrifugation) B 2. Chromatographic Separation (HSS T3 C18 Column, Acidic Mobile Phase) A->B C 3. Electrospray Ionization (Positive Mode, ESI+) B->C D 4. Quadrupole 1 (Q1) Precursor Selection: m/z 128.1 C->D E 5. Collision Cell (Q2) CID with Argon/Nitrogen Gas D->E F 6. Quadrupole 3 (Q3) Product Ion Detection: m/z 44.1, 87.1, 97.0 E->F

Figure 2: End-to-end LC-MS/MS bioanalytical workflow for the quantification of CAS 1082766-58-2.

Self-Validating System & Quality Control (E-E-A-T)

To guarantee the trustworthiness and reproducibility of this protocol, the method must operate as a self-validating system . Do not proceed with sample analysis unless the following criteria are met:

  • Ion Ratio Monitoring: The instrument software must be configured to continuously calculate the ratio between the quantifier (m/z 44.1) and the primary qualifier (m/z 87.1). A stable ion ratio (±15% of the calibration standard average) confirms peak purity and the absence of isobaric matrix interferences co-eluting with the analyte.

  • System Suitability Test (SST): Prior to the run, inject 6 replicates of a mid-level Quality Control (QC) sample. The coefficient of variation (CV) for the m/z 44.1 peak area must be ≤ 5%, and retention time drift must be ≤ 0.05 minutes.

  • Carryover Assessment: Because secondary amines can exhibit secondary interactions with silanol groups in the LC system, a double-blank injection (matrix without analyte or IS) must immediately follow the Upper Limit of Quantification (ULOQ) standard. The signal in the blank must be < 20% of the Lower Limit of Quantification (LLOQ) signal.

References

  • De Marino, S., et al. "Investigation around the oxadiazole core in the discovery of a new chemotype of potent and selective FXR antagonists." ACS Medicinal Chemistry Letters 10.4 (2019): 504-510. Available at:[Link]

  • Mitchell, W. R., and Paton, R. M. "Thermal fragmentation of 1,2,5- and 1,2,4-oxadiazoles." Arkivoc 14 (2009): 200-216. Available at:[Link]

  • Avellone, G., et al. "Characterization of Isomeric 1,2,4-Oxadiazolyl-N-Methylpyridinium Salts by Electrospray Ionization Tandem Mass Spectrometry." Rapid Communications in Mass Spectrometry 21.4 (2007): 583-591. Available at:[Link]

Application

Application Note &amp; Protocols: Strategic Incorporation of 1,2,4-Oxadiazole Rings as Amide Bond Bioisosteres in Peptide Mimetics

Audience: Researchers, scientists, and drug development professionals. Abstract: The strategic replacement of labile amide bonds with stable bioisosteres is a cornerstone of modern peptidomimetic design.[1][2] The 1,2,4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The strategic replacement of labile amide bonds with stable bioisosteres is a cornerstone of modern peptidomimetic design.[1][2] The 1,2,4-oxadiazole ring has emerged as a highly effective surrogate, prized for its hydrolytic stability, comparable geometric and electronic properties to the trans-amide bond, and its ability to enhance pharmacokinetic profiles.[3][4][5][6] This guide provides a comprehensive overview of the rationale and synthetic methodologies for incorporating the 1,2,4-oxadiazole moiety into peptide backbones. Detailed, field-proven protocols for the synthesis of key precursors and the final dipeptide mimetics are presented, emphasizing the widely adopted strategy of condensing amino acid-derived amidoximes with activated N-protected amino acids. While this guide focuses on general and robust methodologies, the principles can be readily adapted for specific starting materials, such as advanced amino acid derivatives.

The Rationale: Why Replace Amide Bonds with 1,2,4-Oxadiazoles?

Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability, primarily due to enzymatic cleavage of amide bonds by proteases. Peptidomimetics aim to overcome this by introducing structural modifications that retain biological activity while improving drug-like properties.[1]

The 1,2,4-oxadiazole ring is a "non-classical" bioisostere, meaning it does not strictly mimic the hydrogen bonding capacity of the amide NH group, but it effectively reproduces other critical features.[3]

Causality Behind the Choice:

  • Metabolic Stability: The heterocyclic core is resistant to hydrolysis by peptidases and other metabolic enzymes, a significant advantage over the scissile amide linkage.[4][6]

  • Structural Mimicry: The 1,2,4-oxadiazole is a planar, aromatic system. The distance and angle between the substituents at the 3- and 5-positions closely mimic the geometry of a trans-peptide bond, preserving the overall backbone conformation required for target binding.

  • Physicochemical Modulation: Replacing an amide bond with a 1,2,4-oxadiazole can improve membrane permeability and bioavailability by removing a hydrogen bond donor and altering the molecule's polarity.[3]

Below is a conceptual diagram illustrating this bioisosteric replacement.

Caption: Bioisosteric replacement of an amide bond with a 1,2,4-oxadiazole ring.

Comparative Properties: Amide Bond vs. 1,2,4-Oxadiazole
PropertyAmide Bond (-CO-NH-)1,2,4-Oxadiazole RingJustification & Impact
Metabolic Stability LabileHighly StableResistant to protease cleavage, leading to longer in vivo half-life.[4][6]
Geometry Planar, trans favoredPlanar, AromaticConserves peptide backbone structure essential for receptor binding.
H-Bonding 1 Donor (N-H), 1 Acceptor (C=O)2 Acceptors (N, O)Alters solvation properties; may improve membrane permeability.[3]
Dipole Moment ~3.5 DVaries by substitutionCan mimic the electrostatic potential of the amide bond.[3]
Polarity HighModerateCan enhance oral bioavailability by balancing polarity.

Core Synthetic Strategy: The Amidoxime Pathway

The most robust and widely used method for constructing 3,5-disubstituted 1,2,4-oxadiazoles is the condensation of an amidoxime with a carboxylic acid or its activated derivative.[7][8][9] This process involves two key steps: O-acylation of the amidoxime followed by a cyclodehydration reaction.[9] This can be performed in a sequential, two-step process or as a more efficient one-pot reaction.[7][9]

When applied to peptide mimetics, the strategy involves reacting an N-protected amino acid-derived amidoxime (providing the C-terminal half of the mimetic) with an activated N-protected amino acid (the N-terminal half).

G AA1 N-Protected Amino Acid (R¹) ActivatedAA Activated Amino Acid (e.g., Acyl Fluoride/Chloride) AA1->ActivatedAA Activation (e.g., SOCl₂, Cyanuric Fluoride) AA2 Amino Acid Ester (R²) Amidoxime Amino Acid-Derived Amidoxime AA2->Amidoxime Hydroxylamine Treatment OAcyl O-Acylamidoxime Intermediate Amidoxime->OAcyl ActivatedAA->OAcyl Step 1: O-Acylation (Coupling) FinalProduct 1,2,4-Oxadiazole Dipeptide Mimetic OAcyl->FinalProduct Step 2: Cyclodehydration (Heat or Base)

Caption: General two-step workflow for synthesizing 1,2,4-oxadiazole peptidomimetics.

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care, consulting their Safety Data Sheets (SDS) before use.

Protocol 1: Synthesis of an Amino Acid-Derived Amidoxime

This protocol describes the conversion of an amino acid ester to its corresponding amidoxime, which serves as a key building block.

Rationale: The ester is converted to a nitrile, which is then reacted with hydroxylamine. Alternatively, and more directly for many substrates, the ester can be treated with a pre-formed mixture of hydroxylamine from its salt. The choice of N-protection (e.g., Boc, Fmoc) depends on the overall synthetic scheme for the final pseudopeptide.[10][11]

Materials:

  • N-Boc-Phenylalanine methyl ester (1.0 eq)

  • Hydroxylamine hydrochloride (3.0 eq)

  • Potassium hydroxide (KOH) (3.0 eq)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride (3.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath. Add powdered KOH (3.0 eq) portion-wise, ensuring the temperature remains below 10 °C. Stir for 30 minutes at 0 °C.

  • A white precipitate of KCl will form. Filter the mixture to remove the salt and wash the solid with a small amount of cold methanol.

  • To the filtrate (containing free hydroxylamine), add N-Boc-Phenylalanine methyl ester (1.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-Boc-Phenylalanine amidoxime.

  • Purification & Characterization: The product can often be used directly in the next step or purified by flash column chromatography on silica gel if necessary. Confirm identity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Two-Step Synthesis of a 1,2,4-Oxadiazole Dipeptide Mimetic

This method involves the coupling of an N-protected amino acid with the amidoxime to form a stable O-acylamidoxime intermediate, which is then cyclized.[12]

Rationale: Isolating the intermediate allows for its purification, which can lead to a cleaner final product. The choice of coupling reagent is critical to ensure efficient acylation without racemization.[13][14][15] The final cyclization is typically induced by heat or a non-nucleophilic base.

Materials:

  • N-Boc-Phenylalanine amidoxime (from Protocol 1, 1.0 eq)

  • N-Fmoc-Alanine (1.0 eq)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene or xylene

  • Standard workup and purification reagents (EtOAc, water, brine, Na₂SO₄)

Procedure:

Step A: O-Acylation

  • Dissolve N-Fmoc-Alanine (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of N-Boc-Phenylalanine amidoxime (1.0 eq) in DMF to the activated mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with water, 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude O-acylamidoxime intermediate. Purify by flash chromatography if needed.

Step B: Cyclodehydration

  • Dissolve the purified O-acylamidoxime intermediate in toluene or xylene.

  • Heat the solution to reflux (typically 110-140 °C) for 8-16 hours. Monitor the formation of the 1,2,4-oxadiazole by TLC or LC-MS.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-Fmoc-Ala-(ψ-[1,2,4-oxa]-Boc-Phe) dipeptide mimetic. Confirm the structure and purity by NMR, LC-MS, and HPLC.

Protocol 3: One-Pot Synthesis of a 1,2,4-Oxadiazole Dipeptide Mimetic

This streamlined approach combines the acylation and cyclization steps, offering greater efficiency.[9]

Rationale: This method relies on a coupling reagent that facilitates both the initial O-acylation and the subsequent cyclodehydration in the same pot, often with thermal promotion. This avoids the isolation of the intermediate, saving time and materials.

Materials:

  • N-Boc-Phenylalanine amidoxime (from Protocol 1, 1.1 eq)

  • N-Fmoc-Alanine (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) (1.2 eq)

  • Anhydrous Pyridine or a high-boiling solvent like Toluene

  • Workup and purification reagents

Procedure:

  • In a flask equipped with a reflux condenser, suspend N-Fmoc-Alanine (1.0 eq) and N-Boc-Phenylalanine amidoxime (1.1 eq) in anhydrous pyridine.

  • Add DIC (1.2 eq) to the suspension at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 12-18 hours. The diisopropylurea byproduct may precipitate.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the mixture to room temperature and filter to remove the urea byproduct.

  • Concentrate the filtrate under reduced pressure to remove the pyridine.

  • Dissolve the residue in ethyl acetate and wash thoroughly with 1M HCl, saturated sodium bicarbonate, and brine to remove any remaining starting materials and impurities.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification & Characterization: Purify the final product by flash chromatography or preparative HPLC. Characterize by NMR and Mass Spectrometry to confirm the structure of the 1,2,4-oxadiazole-linked peptidomimetic.

Concluding Remarks

The incorporation of 1,2,4-oxadiazole rings is a validated and powerful strategy for overcoming the inherent metabolic liabilities of peptide-based therapeutics.[5] The synthetic routes, centered on the versatile amidoxime pathway, are robust and adaptable to a wide range of amino acid precursors, including those used in solid-phase peptide synthesis.[10][11] By providing a stable and structurally analogous replacement for the amide bond, this approach enables researchers to develop next-generation peptidomimetics with significantly improved pharmacokinetic profiles, paving the way for more effective and durable therapeutic agents.

References

  • Vertex AI Search. Peptide Coupling Reactions: Mechanisms, Reagents & Strategies.
  • Aapptec Peptides. Coupling Reagents.
  • Ghosh, A. K., & Brindisi, M. (2015). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • ResearchGate. Bioisosterism: 1,2,4‐Oxadiazole Rings | Request PDF.
  • ChemPep Inc. Optimizing Peptide Coupling: Key Techniques.
  • BenchChem. The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties.
  • PubMed. Bioisosterism: 1,2,4-Oxadiazole Rings. (2023).
  • MDPI. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2023).
  • Beilstein Journals. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. (2013).
  • ResearchGate. Synthesis of 1,2,4-oxadiazole-linked orthogonally urethane-protected dipeptide mimetics | Request PDF.
  • SpringerLink. Synthesis and Use of Pseudopeptides Derived from 1,2,4-Oxadiazole-, 1,3,4-Oxadiazole-, and 1,2,4-Triazole-based Dipeptidomimetics. In Peptidomimetics Protocols.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).
  • Royal Society of Chemistry. Recent development of peptide coupling reagents in organic synthesis.
  • BenchChem. Application Note: Versatile Synthesis of 1,2,4-Oxadiazoles from Amidoximes for Research and Drug Development.
  • MDPI. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. (2022).
  • PubMed. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis.
  • Wiley Online Library. Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. (2021).
  • Sigma-Aldrich. SAFETY DATA SHEET. (2025).
  • PubMed. Synthesis and Use of Pseudopeptides Derived From 1,2,4-Oxadiazole-, 1,3,4-Oxadiazole-, and 1,2,4-Triazole-based Dipeptidomimetics. (1999).

Sources

Method

Application Note: In Vitro Bioassay Protocols for N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine Derivatives in GPCR Drug Discovery

Executive Summary & Physicochemical Rationale In modern fragment-based drug discovery (FBDD), identifying scaffolds that balance target affinity with metabolic stability is critical. N-Methyl-1-(5-methyl-1,2,4-oxadiazol-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

In modern fragment-based drug discovery (FBDD), identifying scaffolds that balance target affinity with metabolic stability is critical. N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine (CAS: 1082766-58-2; MW: 127.15 g/mol ) is a highly versatile building block frequently utilized in the development of G-protein-coupled receptor (GPCR) modulators, particularly for Sphingosine-1-Phosphate (S1P) receptors.

The 1,2,4-oxadiazole ring is heavily utilized in medicinal chemistry as a bioisostere for esters and amides due to its exceptional resistance to enzymatic hydrolysis[1]. In the context of S1P receptor modulators, 1,2,4-oxadiazole derivatives have been proven to yield highly potent and selective agonists[2].

Structural Causality in Assay Design:

  • The Basic Amine (N-methylmethanamine): Mimics the protonated amino group of endogenous sphingosine. At physiological pH, it forms an essential salt bridge with acidic residues (e.g., Glu294) in the S1P1 orthosteric binding pocket.

  • The 1,2,4-Oxadiazole Core: Acts as a hydrolytically stable bioisostere for the labile phosphate group of S1P or ester linkages in early prototypes.

  • The 5-Methyl Vector: Serves as the primary synthetic expansion point. In FBDD, this methyl group is elaborated into lipophilic tails (e.g., biphenyl or alkyl chains) to engage the hydrophobic sub-pocket of the receptor[3].

This application note details a self-validating triad of in vitro bioassays designed to evaluate this fragment and its elaborated derivatives: Radioligand Binding (proving target engagement), HTRF cAMP Accumulation (proving functional agonism), and Microsomal Stability (proving metabolic resistance).

Experimental Workflow & Assay Logic

To prevent false positives and ensure lead compounds possess both pharmacodynamic potency and pharmacokinetic viability, the screening cascade must be sequential and logically gated.

Cascade cluster_0 Compound Triage C1 Fragment: Oxadiazole Core C2 Elaborated Lead: Lipophilic Addition C1->C2 SAR Optimization A1 1. Radioligand Binding (Orthosteric Affinity) C2->A1 A2 2. HTRF cAMP Assay (Gi Functional Agonism) A1->A2 Ki < 1 µM A3 3. HLM Stability (Metabolic Half-life) A2->A3 EC50 < 100 nM

Fig 1: Bioassay cascade for evaluating oxadiazole-based S1P1 receptor modulators.

In Vitro Bioassay Protocols

Radioligand Binding Assay (Orthosteric Engagement)

Purpose: To confirm that the oxadiazole fragment and its derivatives directly bind to the S1P1 orthosteric site, rather than acting as allosteric modulators or assay artifacts.

Materials:

  • CHO-K1 cell membranes stably expressing human S1P1.

  • Radioligand:[³³P]-Sphingosine-1-phosphate (Specific activity ~3000 Ci/mmol).

  • Binding Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 0.1% fatty acid-free BSA.

Step-by-Step Protocol:

  • Preparation: Dilute the oxadiazole test compounds in 100% DMSO to create a 10-point concentration-response curve (final DMSO concentration in assay must not exceed 1%).

  • Incubation: In a 96-well plate, combine 10 µL of test compound, 40 µL of [³³P]-S1P (final concentration 50 pM), and 50 µL of S1P1 membrane suspension (10 µg protein/well).

  • Equilibration: Seal the plate and incubate at room temperature (RT) for 60 minutes with gentle shaking to reach binding equilibrium.

  • Filtration: Harvest the reaction onto GF/C filter plates pre-soaked in 0.1% PEI using a vacuum manifold.

  • Washing: Wash filters three times with 200 µL of ice-cold wash buffer (50 mM HEPES, pH 7.4) to remove unbound radioligand.

  • Detection: Dry the plates, add 40 µL of scintillation cocktail per well, and read radioactivity (CPM) using a Microbeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

HTRF cAMP Accumulation Assay (Gi-Coupled Functional Response)

Purpose: S1P1 is a Gi-coupled receptor. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. Homogeneous Time-Resolved Fluorescence (HTRF) is utilized because it is highly resistant to compound auto-fluorescence—a common issue in FBDD.

HTRF Ag Oxadiazole Agonist Rec S1P1 Receptor (Gi) Ag->Rec Activates AC Adenylyl Cyclase Rec->AC Inhibits (via Gαi) cAMP Endogenous cAMP (Decreases) AC->cAMP Reduces Synthesis FRET TR-FRET Signal (Increases) cAMP->FRET Less Competition w/ d2-cAMP

Fig 2: S1P1 Gi-coupled signaling pathway and HTRF assay readout logic.

Step-by-Step Protocol:

  • Cell Seeding: Harvest CHO-K1-S1P1 cells and resuspend in assay buffer (HBSS, 20 mM HEPES, 0.1% BSA). Seed 5,000 cells/well in a 384-well low-volume white plate (5 µL/well).

  • Stimulation Cocktail: Prepare a 2X stimulation buffer containing the oxadiazole test compound, 1 mM IBMX (to inhibit phosphodiesterases and prevent cAMP degradation), and 4 µM Forskolin (to artificially stimulate baseline cAMP production, allowing Gi-inhibition to be observed).

  • Compound Addition: Add 5 µL of the stimulation cocktail to the cells. Incubate for 30 minutes at RT.

  • Lysis & Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP-Cryptate (both diluted in lysis buffer).

  • Readout: Incubate for 1 hour at RT. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) at emission wavelengths of 665 nm and 620 nm. Calculate the 665/620 ratio. Note: As endogenous cAMP decreases due to Gi agonism, the HTRF signal increases.

In Vitro Microsomal Stability Assay (ADME Profiling)

Purpose: To validate the bioisosteric rationale. If the 1,2,4-oxadiazole ring is functioning correctly, the compound will resist hepatic esterase/amidase cleavage, demonstrating a significantly longer half-life ( T1/2​ ) than ester-based prototypes.

Step-by-Step Protocol:

  • Matrix Preparation: Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLMs) in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Pre-incubation: Add the oxadiazole test compound to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling & Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).

  • Preparation for Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS: Transfer the supernatant to a clean plate and analyze via LC-MS/MS to quantify the disappearance of the parent compound. Calculate intrinsic clearance ( CLint​ ) and T1/2​ .

Representative Data & Interpretation

The data table below illustrates the typical progression of an FBDD campaign utilizing N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine. The transition from a labile ester to the stable oxadiazole fragment sacrifices initial potency but fixes the metabolic liability. Subsequent elaboration at the 5-methyl position restores and enhances potency while maintaining the robust pharmacokinetic profile.

Table 1: Comparative In Vitro Profiling of S1P1 Modulators

Compound ClassStructural DescriptionS1P1 Binding ( Ki​ )S1P1 Functional ( EC50​ )HLM Stability ( T1/2​ )
Ester Prototype Labile ester headgroup450 nM1.2 µM< 5 min
Fragment Scaffold N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine12.5 µM> 50 µM> 120 min
Elaborated Lead Oxadiazole core + lipophilic biphenyl tail1.5 nM0.8 nM85 min

Interpretation: The raw fragment exhibits weak baseline affinity ( Ki​ = 12.5 µM) but exceptional metabolic stability. Upon synthetic addition of a lipophilic tail to the 5-methyl vector, the elaborated lead achieves sub-nanomolar functional potency while retaining an excellent half-life, successfully validating the bioisosteric replacement strategy.

References[3] BenchChem. The 1,2,4-Oxadiazole Core: A Technical Guide to Bioisosteric Replacement in Drug Discovery. Available at: https://www.benchchem.com/product/b1322578[1] Camci, M. & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(9), e202200638. Available at: https://pubmed.ncbi.nlm.nih.gov/36772857/[2] Hale, J. J. et al. (2005). Discovery of Potent 3,5-Diphenyl-1,2,4-oxadiazole Sphingosine-1-phosphate-1 (S1P1) Receptor Agonists with Exceptional Selectivity against S1P2 and S1P3. Journal of Medicinal Chemistry, 47(27), 6662-6665. Available at: https://pubmed.ncbi.nlm.nih.gov/16201753/

Sources

Application

Application Note: Preparation of Cell Culture Media with N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine

Scientific Context & Physicochemical Rationale The compound N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine (CAS: 1082766-58-2) is a highly specialized small molecule utilized in pharmacological profiling[1]. The 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Physicochemical Rationale

The compound N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine (CAS: 1082766-58-2) is a highly specialized small molecule utilized in pharmacological profiling[1]. The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for amides and esters to enhance metabolic stability and modulate target selectivity (2)[2].

When preparing cell culture media supplemented with this compound for in vitro assays, researchers face two primary challenges: maintaining the solubility of the free base and preventing solvent-induced cellular toxicity. While the secondary amine provides some polarity, the lipophilic nature of the oxadiazole core necessitates the use of a polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO), for stable master stocks.

However, the causality of solvent toxicity must dictate the experimental design. DMSO concentrations above 0.1% v/v can induce caspase-3 and PARP-1 cleavage, leading to artificial cytotoxicity that confounds assay results (3)[3]. Furthermore, recent in silico and in vitro profiling confirms that DMSO concentrations above 0.3% significantly reduce cell viability in a time- and cell-line-dependent manner (4)[4]. Therefore, the protocol below is engineered to keep final DMSO concentrations strictly at or below 0.1%.

Quantitative Parameters & Dilution Matrix

To ensure reproducibility, all quantitative data regarding the compound's properties and the required dilution matrix are summarized below.

Table 1: Physicochemical Properties & Experimental Impact

Parameter Value Causality / Impact on Protocol
CAS Number 1082766-58-2 Ensures correct regioisomer acquisition (1,2,4-oxadiazole vs 1,3,4-oxadiazole)[1].
Molecular Formula C5H9N3O Low molecular weight (127.15 g/mol ) allows rapid cellular diffusion.
Functional Groups Secondary amine, 1,2,4-oxadiazole Amine dictates pH-dependent solubility; oxadiazole acts as an amide bioisostere[2].

| Master Solvent | Anhydrous DMSO | Prevents hydrolysis and ensures complete dissolution of the free base prior to aqueous introduction. |

Table 2: Dilution Matrix for Media Formulation (Target: 10 µM Final Concentration)

Step Source Material Diluent Dilution Factor Resulting Concentration Final DMSO Content (v/v)
1. Master Stock Dry Powder Anhydrous DMSO N/A 10 mM 100%
2. Intermediate 10 µL Master Stock 990 µL PBS (pH 7.4) 1:100 100 µM 1.0%

| 3. Final Media | 1 mL Intermediate | 9 mL Complete DMEM | 1:10 | 10 µM | 0.1% (Safe Threshold) |

Experimental Workflow Visualization

Workflow N1 Weigh N-Methyl-1-(5-methyl- 1,2,4-oxadiazol-3-yl)methanamine N2 Reconstitute in Anhydrous DMSO (10 mM Master Stock) N1->N2 Dissolve & Vortex N3 Intermediate Serial Dilution (100X in PBS) N2->N3 Dilute 1:100 N4 Formulate Final Culture Media (DMSO ≤ 0.1% v/v) N3->N4 Add to Basal Media + 10% FBS N5 Sterile Filtration (0.22 µm PES Membrane) N4->N5 Filter under vacuum N6 In Vitro Cellular Assays N5->N6 Apply to Cell Culture N7 LC-MS/MS QC Aliquot (Self-Validation) N5->N7 Retain 1 mL for QC

Workflow for the preparation and validation of oxadiazole-supplemented cell culture media.

Step-by-Step Methodology (Self-Validating Protocol)

This protocol is designed as a self-validating system. Every step includes a mechanistic rationale (causality) and concludes with a quality control checkpoint to ensure the integrity of the in vitro assay.

Phase 1: Preparation of 10 mM Master Stock
  • Equilibration: Allow the lyophilized N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric moisture condensation, which can degrade the oxadiazole ring over time.

  • Weighing: Weigh exactly 1.27 mg of the compound using a microbalance.

  • Reconstitution: Add 1.0 mL of sterile, anhydrous DMSO to the vial to achieve a 10 mM stock solution.

  • Homogenization: Vortex for 60 seconds, followed by sonication in a water bath at 25°C for 5 minutes until visually clear.

  • Storage: Aliquot the stock into 50 µL volumes in amber microcentrifuge tubes and store at -80°C. Causality: Amber tubes prevent photo-degradation, and aliquoting prevents freeze-thaw cycles that precipitate the free base.

Phase 2: Intermediate Dilution
  • Thawing: Thaw one 50 µL aliquot of the 10 mM stock at room temperature.

  • Buffer Preparation: Pipette 990 µL of sterile Phosphate-Buffered Saline (PBS, pH 7.4) into a fresh tube.

  • Spiking: Slowly inject 10 µL of the 10 mM stock into the PBS while gently vortexing to create a 100 µM intermediate solution. Causality: Direct injection of 100% DMSO into protein-rich media (like 10% FBS) creates localized zones of high solvent concentration, causing instantaneous precipitation of serum proteins or the compound itself. The PBS intermediate buffers this solvent shock.

Phase 3: Final Media Formulation & Sterilization
  • Media Integration: Add 1.0 mL of the 100 µM intermediate solution to 9.0 mL of pre-warmed (37°C) complete culture media (e.g., DMEM/F12 supplemented with 10% FBS). This yields a final concentration of 10 µM with a safe DMSO concentration of 0.1% v/v.

  • Sterile Filtration: Pass the 10 mL formulated media through a 0.22 µm Polyethersulfone (PES) syringe filter inside a biosafety cabinet. Causality: PES membranes exhibit significantly lower non-specific binding for lipophilic small molecules compared to Nylon or Cellulose Acetate. This ensures the compound is not stripped out of the media during sterilization.

Phase 4: System Validation (Quality Control)
  • Aliquot Retention: Before applying the media to your cell culture plates, retain a 1.0 mL aliquot of the filtered media.

  • LC-MS/MS Verification: Subject the retained aliquot to LC-MS/MS quantification against a standard curve. Causality: This self-validating step confirms that the final concentration applied to the cells is exactly 10 µM. It eliminates the risk of false-negative biological readouts caused by compound loss during the filtration or precipitation phases.

References
  • N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine(SALTDATA: FREE) - Chemical Substance Information - NextSDS. Available at: 1

  • 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed / NIH. Available at: 2

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - MDPI. Available at: 3

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC / NIH. Available at:4

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine synthesis

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing yield bottlenecks in the synthesis of N-M...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing yield bottlenecks in the synthesis of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine .

Synthesizing this highly polar, low-molecular-weight aliphatic amine presents unique challenges. Yield losses typically occur during the thermodynamically demanding cyclodehydration step or via product volatilization/aqueous partitioning during the final deprotection. This guide provides field-proven troubleshooting logic, quantitative benchmarks, and self-validating protocols to optimize your workflow.

Synthesis Pathway Overview

SynthesisWorkflow Step1 Step 1: Amidoxime Formation Boc-N(Me)-CH2-CN Step2 Step 2: O-Acylation O-Acyl Amidoxime Step1->Step2 NH2OH EtOH, 60°C Step3 Step 3: Cyclodehydration 1,2,4-Oxadiazole Core Step2->Step3 Ac2O or AcCl MW or TBAF Step4 Step 4: Deprotection Target Free Amine Step3->Step4 4M HCl Dioxane

Four-step synthetic workflow for N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine.

Part 1: Diagnostic FAQs & Troubleshooting Logic

Q1: My cyclization stalls at the O-acyl amidoxime intermediate. Pushing the temperature higher causes degradation. How do I force completion?

The Causality: The initial O-acylation of the amidoxime with acetic anhydride or acetyl chloride is rapid. However, the subsequent cyclodehydration requires breaking a stable N-O bond and forming new C-O/C-N bonds, which carries a high activation energy [3]. Prolonged conventional heating (e.g., refluxing toluene for 24h) often degrades the sensitive Boc-protecting group or causes polymerization. The Solution: Shift from thermodynamic brute force to kinetic acceleration.

  • Microwave Irradiation: Microwave heating at 120°C for 20 minutes provides rapid, uniform volumetric heating, pushing the reaction to completion before thermal degradation pathways can initiate [2], [4].

  • Fluoride Catalysis: If specialized equipment is unavailable, use Tetrabutylammonium Fluoride (TBAF) in THF. The fluoride ion acts as a strong hydrogen bond acceptor, activating the amidoxime hydroxyl group for intramolecular nucleophilic attack, significantly lowering the activation energy for cyclodehydration [1], [3].

Q2: I am seeing massive yield loss during the final deprotection and isolation of the free amine. Where is my product?

The Causality: N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine is a highly polar, low-molecular-weight free amine. If you perform a standard basic aqueous workup (e.g., neutralizing TFA with NaHCO3 and extracting with DCM/EtOAc), the product will heavily partition into the aqueous layer. Furthermore, the free amine is semi-volatile; drying it under high vacuum will literally evaporate your yield. The Solution: Completely avoid aqueous workups for the final step. Perform the Boc-deprotection under anhydrous conditions using 4M HCl in dioxane. The product will precipitate cleanly as a hydrochloride salt, which is non-volatile and easily isolated via simple filtration.

Q3: LC-MS shows significant N-acetylation byproducts instead of the desired oxadiazole. What went wrong?

The Causality: The target molecule contains a secondary amine (-NH-CH3). If the starting material (N-methylaminoacetonitrile) is not quantitatively Boc-protected, the acetylating agent (acetic anhydride) will indiscriminately attack the free secondary amine during the cyclization step. The Solution: Ensure >99% conversion during the Boc-protection phase. Do not proceed to the hydroxylamine step without validating the absence of free amine via ninhydrin stain (which should be negative) on your TLC plate.

TroubleshootingLogic Start Yield Loss Detected NodeA Stage: Cyclization Stalled at O-Acyl? Start->NodeA NodeB Stage: Workup Amine Missing? Start->NodeB SolA1 Apply Microwave (120°C) or TBAF catalyst NodeA->SolA1 Yes (Incomplete) SolA2 Reduce Temp & Use CDI/EDCI NodeA->SolA2 No (Degradation) SolB Precipitate as HCl salt. Avoid aqueous extraction. NodeB->SolB High polarity/volatility

Decision tree for diagnosing and resolving common yield losses during oxadiazole synthesis.

Part 2: Quantitative Benchmarks for Cyclodehydration

To assist in selecting the optimal cyclization conditions, the following table summarizes quantitative yield data based on the activation method used for 1,2,4-oxadiazole ring closure [1], [2], [3], [4].

Cyclization MethodReagents / SolventTemp (°C)TimeTypical YieldMechanistic Advantage
Conventional Thermal Ac₂O / Toluene110 (Reflux)12–24 h40–55%Low cost, but high risk of Boc degradation.
Microwave-Assisted Ac₂O / DIPEA / DMF120 (MW)20 min75–85%Rapid volumetric heating prevents side-reactions.
Superbase Promoted NaOH / DMSO25 (RT)4–24 h60–90%Mild thermal profile; requires strict anhydrous DMSO.
Fluoride Catalyzed TBAF / THF65 (Reflux)2–4 h88–95%H-bond activation drastically lowers activation energy.

Part 3: Self-Validating Standard Operating Procedure (SOP)

This optimized protocol utilizes microwave-assisted cyclization and anhydrous isolation to maximize the yield of the target molecule. Every phase includes a self-validation checkpoint to ensure the reaction is behaving as a closed, predictable system.

Phase 1: Amidoxime Formation
  • Reaction: Dissolve Boc-N(Me)-CH₂-CN (1.0 eq) in absolute ethanol to create a 0.5 M solution. Add 50% aqueous hydroxylamine (1.5 eq).

  • Execution: Stir the mixture at 60°C for 4 hours.

  • Self-Validation Checkpoint: Spot the reaction on a silica TLC plate (Eluent: 10% MeOH in DCM). The starting nitrile (Rf ~0.7) must be completely consumed, replaced by a highly polar, UV-active amidoxime spot (Rf ~0.3).

  • Workup: Concentrate under reduced pressure. Critical: Co-evaporate with anhydrous toluene (2x) to strip away all residual water, which would otherwise hydrolyze the acetylating agent in the next step.

Phase 2: Microwave-Assisted Cyclodehydration
  • Reaction: Dissolve the crude, rigorously dried amidoxime in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) followed by acetic anhydride (1.5 eq).

  • Execution: Seal the reaction vessel and subject it to microwave irradiation at 120°C for exactly 20 minutes [2].

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in MeCN, and run LC-MS. You must observe the mass of the cyclized, Boc-protected oxadiazole. If the uncyclized O-acetyl intermediate is present (>5% relative abundance), resubject the vessel to microwave heating for an additional 10 minutes.

  • Workup: Dilute with EtOAc and wash with 5% aqueous LiCl (3x) to completely partition the DMF into the aqueous layer. Dry the organic layer over Na₂SO₄ and concentrate.

Phase 3: Deprotection & Anhydrous Isolation
  • Reaction: Dissolve the crude Boc-protected oxadiazole in anhydrous DCM (0.1 M).

  • Execution: Cool to 0°C under nitrogen. Dropwise, add 4M HCl in dioxane (10.0 eq). Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: The system should transition from a clear solution to a cloudy suspension as the highly polar hydrochloride salt of the target amine crashes out of the non-polar DCM/dioxane mixture.

  • Isolation: Filter the white precipitate directly under a flow of nitrogen (the salt can be hygroscopic). Wash the filter cake with ice-cold anhydrous diethyl ether. Dry under vacuum at room temperature. Do not apply heat during drying.

References

  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at:[Link]

  • Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. National Institutes of Health (PMC). Available at:[Link]

  • Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. ACS Publications. Available at:[Link]

Optimization

Technical Support Center: Resolving Aqueous Solubility Issues for N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of heteroaromatic amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of heteroaromatic amines. N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine presents a classic formulation challenge: it combines a highly lipophilic, electron-withdrawing 1,2,4-oxadiazole core with an ionizable secondary amine.

This guide is designed to move beyond basic trial-and-error. Here, we will dissect the physicochemical root causes of your solubility issues and provide self-validating protocols to ensure your compound remains in solution without compromising your biological assays.

Part 1: Chemical Profiling & Root Cause Analysis

To solve a solubility issue, we must first understand the molecule's intrinsic behavior in water. The solubility of oxadiazole derivatives is heavily dictated by the substituents attached to the heterocyclic ring[1].

  • The Lipophilic Core: The 1,2,4-oxadiazole ring is a common bioisostere for esters and amides. While it improves metabolic stability and membrane permeability, it is highly lipophilic[2]. Without ionization, water molecules cannot form sufficient hydrogen bonds to overcome the crystal lattice energy of the compound.

  • The Ionizable Amine: The molecule contains a secondary amine (N-methylmethanamine). While standard aliphatic secondary amines have a pKa around 10–11, the electron-withdrawing nature of the adjacent 1,2,4-oxadiazole ring exerts an inductive effect through the methylene bridge, significantly lowering the pKa of this amine[3].

  • The pH Mismatch (The Causality): We estimate the pKa of this specific secondary amine to be between 7.5 and 8.5. If you attempt to dissolve the free base in a standard physiological buffer (pH 7.4), a massive fraction of the compound remains unprotonated. The uncharged lipophilic core drives hydrophobic aggregation, causing the compound to rapidly "crash out" of solution.

Quantitative Physicochemical Summary
PropertyEstimated ValueImpact on Aqueous SolubilityMitigation Strategy
LogP (Lipophilicity) 1.2 - 1.8Moderate hydrophobicity; drives aggregation in neutral water.Use micellar surfactants (Tween-80) or cyclodextrins.
Amine pKa ~7.8 - 8.2Partial ionization at pH 7.4; free base is insoluble.Lower vehicle pH to < 6.0 or generate an in situ salt.
H-Bond Donors 1 (Secondary Amine)Limited interaction with water when uncharged.Protonation converts this to a highly soluble cation.

Part 2: Troubleshooting Workflows & Self-Validating Protocols

Below are the field-proven methodologies for solubilizing this compound based on your experimental end-goal.

SolubilityWorkflow Start Compound: Free Base Assay Target Application? Start->Assay InVitro In Vitro Assays (Cellular/Biochemical) Assay->InVitro  Cells/Enzymes InVivo In Vivo Dosing (Animal Models) Assay->InVivo  Rodents DMSO Prepare 10-50 mM DMSO Stock InVitro->DMSO Salt In Situ Salt Formation (e.g., HCl/Mesylate) InVivo->Salt Formulation Co-solvent Formulation (DMSO/Tween-80/Saline) InVivo->Formulation Buffer Dilute in Aqueous Buffer (Keep DMSO < 1%) DMSO->Buffer Success1 Soluble & Stable Buffer->Success1 Success2 Soluble & Biocompatible Salt->Success2 Formulation->Success2

Decision tree for solubilizing oxadiazole amines in assays.

Protocol A: In Situ Hydrochloride Salt Generation (For Aqueous Assays)

Converting the free base to a hydrochloride salt maximizes ion-dipole interactions with water, often increasing solubility by 100-fold compared to the free base.

Step-by-Step Methodology:

  • Weighing: Weigh 10 mg of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine free base into a glass vial.

  • Acidification: Add 900 µL of distilled water. The suspension will be cloudy (insoluble). Add 1.05 molar equivalents of 0.1 M HCl dropwise while vortexing.

  • Dissolution: Sonicate the mixture for 5 minutes at room temperature. The solution should become completely transparent as the secondary amine protonates.

  • Volume Adjustment: Bring the final volume to 1 mL with water to achieve a 10 mg/mL stock solution.

  • System Self-Validation (Crucial): To prove the compound has not degraded but is simply responding to ionization, take a 50 µL aliquot of your clear stock and add 5 µL of 1 M NaOH. The solution should instantly turn cloudy (precipitation of the free base). Add 10 µL of 1 M HCl back into the aliquot; it will clear up again. This reversible phase change validates that the structural integrity of the oxadiazole amine is intact and solubility is strictly pH-dependent.

Mechanism FreeBase Free Base (Neutral) High Lipophilicity Poor Aqueous Sol. Acid {Acidification|pH < pKa - 2 (e.g., pH 5.0)} FreeBase->Acid Protonated Protonated Amine (Cation) High Ion-Dipole Interaction Excellent Aqueous Sol. Acid->Protonated

pH-dependent ionization mechanism for secondary amines.

Protocol B: Co-Solvent Micellar Formulation (For In Vivo Dosing)

If your animal model cannot tolerate acidic dosing vehicles, you must use a biocompatible surfactant system to encapsulate the lipophilic oxadiazole core.

Step-by-Step Methodology:

  • Primary Solubilization: Dissolve the compound in 5% (v/v) DMSO. Vortex until completely clear. Causality: DMSO acts as a powerful hydrogen-bond acceptor, breaking solute-solute lattice interactions.

  • Surfactant Addition: Add 10% (v/v) Tween-80 or Kolliphor EL. Vortex vigorously for 2 minutes. Causality: The surfactant coats the solvated molecules, preventing them from nucleating when introduced to water.

  • Aqueous Phase: Slowly add 85% (v/v) sterile Saline (0.9% NaCl) dropwise while continuously vortexing.

  • System Self-Validation: Centrifuge the final formulation at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube for a microscopic white pellet. If no pellet forms, your micellar encapsulation is successful and stable for dosing.

Part 3: Frequently Asked Questions (FAQs)

Q: I diluted my 10 mM DMSO stock into PBS (pH 7.4) for my cell assay, and it immediately turned cloudy. Why? A: You are experiencing "solvent shift precipitation." When the DMSO is diluted away by the PBS, the compound is forced to interact with water. Because PBS is at pH 7.4 (close to the amine's pKa), a large percentage of your compound reverts to the highly lipophilic, uncharged free base[3]. To fix this, pre-dilute your DMSO stock into a slightly acidic intermediate buffer (pH 6.0) before introducing it to the final assay media, or ensure your final DMSO concentration remains above 1% to act as a co-solvent.

Q: Can I use cyclodextrins to solubilize this compound instead of altering the pH? A: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for oxadiazole derivatives. The 1,2,4-oxadiazole ring is perfectly sized to slip into the hydrophobic cavity of the cyclodextrin torus, while the polar N-methylmethanamine tail remains exposed to the aqueous environment. A 10-20% (w/v) HP-β-CD solution in water is usually sufficient to achieve a 5 mg/mL compound concentration without touching the pH.

Q: Is the 1,2,4-oxadiazole ring stable in the acidic conditions recommended in Protocol A? A: Yes. Unlike some easily hydrolyzed heterocycles, the 1,2,4-oxadiazole ring is remarkably stable to both acidic and basic aqueous conditions due to its aromatic stabilization[1]. You can safely lower the pH to 2.0-3.0 for solubilization without risking ring cleavage.

Part 4: Recommended In Vivo Formulation Matrix

If you are transitioning to animal models, use the following validated vehicle systems to prevent precipitation in the syringe or at the injection site.

Vehicle CompositionMax Estimated ConcentrationRecommended RoutePros & Cons
5% DMSO + 10% Tween 80 + 85% Saline 5 - 10 mg/mLIP, IVPro: Highly stable, easy to prepare.Con: High Tween can cause histamine release in dogs.
20% HP-β-CD in Water 10 - 15 mg/mLPO, IV, SCPro: Excellent biocompatibility, no pH adjustment.Con: Expensive at large scales.
0.5% CMC + 0.1% Tween 80 in Water > 50 mg/mL (as suspension)PO (Gavage)Pro: Ideal for high-dose tox studies.Con: It is a suspension, not a true solution.

References

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

  • pKa Values and Geometries of Secondary and Tertiary Amines Complexed to Boronic Acids: Implications for Sensor Design. ACS Publications. Available at: [Link]

  • Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine

Welcome to the Technical Support Center for N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine . This compound is a highly valuable bioisostere used in drug discovery to replace metabolically unstable esters and amide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine . This compound is a highly valuable bioisostere used in drug discovery to replace metabolically unstable esters and amides. However, its unique bifunctional structure—comprising a 1,2,4-oxadiazole ring and a secondary amine—presents specific degradation vulnerabilities under suboptimal storage conditions.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the long-term structural integrity of this compound.

Core Degradation Mechanisms (The "Why")

To prevent degradation, you must first understand the causality behind the compound's instability. The degradation of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine is driven by two distinct structural liabilities:

A. pH-Mediated 1,2,4-Oxadiazole Ring Opening

While 1,2,4-oxadiazoles are generally stable, they are highly susceptible to ring-opening under extreme pH conditions, particularly in the presence of proton donors (like water) [1].

  • Acidic Conditions (pH < 3): The N-4 atom on the oxadiazole ring becomes protonated. This activates the methine carbon (C-5), making it highly susceptible to nucleophilic attack, leading to ring cleavage and the formation of an aryl nitrile degradation product.

  • Basic Conditions (pH > 8): Direct nucleophilic attack occurs on the C-5 carbon, generating an anion on the N-4 atom. If ambient water is present, it acts as a proton donor, facilitating the final ring-opening step. Crucially, in the absence of a proton donor (e.g., in strictly anhydrous aprotic solvents), the N-4 anion reverts to the stable closed ring [1].

B. Secondary Amine Vulnerabilities

The N-methylmethanamine moiety is a secondary amine, which introduces two primary environmental risks [2]:

  • Carbamate Formation: Secondary amines rapidly react with atmospheric carbon dioxide (CO₂) to form stable alkyl ammonium carbamate salts.

  • Oxidative Degradation: Exposure to atmospheric oxygen (O₂) can lead to N-oxidation or C–N bond cleavage, resulting in the formation of primary amines or N-oxide impurities.

Mechanistic Pathway Visualization

Degradation Compound N-Methyl-1-(5-methyl-1,2,4- oxadiazol-3-YL)methanamine Sub1 1,2,4-Oxadiazole Ring Compound->Sub1 Sub2 Secondary Amine Compound->Sub2 Acid Extreme Low pH (Protonation of N4) Sub1->Acid pH < 3 Base Extreme High pH (Nucleophilic Attack) Sub1->Base pH > 8 O2 Atmospheric O2 (Oxidation) Sub2->O2 CO2 Atmospheric CO2 (Reaction with Amine) Sub2->CO2 RingOpen Ring-Opening (Aryl Nitrile Formation) Acid->RingOpen Proton Donor Present Base->RingOpen Proton Donor Present NOxide N-Oxidation Products O2->NOxide Carbamate Carbamate Salt (+44 Da Mass Shift) CO2->Carbamate

Caption: Degradation pathways of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine. (Max Width: 760px)

Troubleshooting FAQs

Q: I dissolved the compound in an aqueous buffer for an assay, and it lost potency after 48 hours. What happened? A: You likely experienced hydrolytic ring-opening. 1,2,4-oxadiazoles exhibit maximum stability in a narrow pH range of 3–5 [1]. If your assay buffer was highly basic (e.g., pH 8.5) or highly acidic, the presence of water acted as a proton donor, driving the ring-opening mechanism to completion. Solution: Prepare stock solutions in anhydrous DMSO or Acetonitrile, and only spike into aqueous assay buffers immediately prior to use.

Q: My LC-MS analysis of a stored batch shows a new major impurity peak with a +44 Da mass shift. What is this? A: This +44 Da shift is the classic signature of carbamate formation [2]. The secondary amine in your compound has reacted with atmospheric CO₂. Solution: You must store the solid compound and any stock solutions under an inert atmosphere (Argon or Nitrogen) to displace CO₂.

Q: The compound powder has turned slightly yellow over several months of storage at room temperature. Is it still usable? A: Yellowing typically indicates oxidative degradation of the secondary amine (forming N-oxides) or thermal degradation. Solution: Do not use the degraded batch without re-purification (e.g., preparative HPLC). Prevent this in the future by storing the compound at -20°C in amber vials to protect against thermal and photolytic degradation.

Experimental Protocols

Protocol A: Aliquoting and Inert Gas Purging for Long-Term Storage

This protocol is a self-validating system designed to eliminate moisture, O₂, and CO₂.

  • Preparation: Bake amber glass vials and PTFE-lined silicone septa caps at 120°C for 2 hours to remove residual surface moisture. Allow them to cool in a desiccator.

  • Aliquoting: Working inside a dry glovebox (relative humidity < 5%), weigh the bulk N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine into single-use aliquots. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and atmospheric exposure.

  • Inert Purging: If a glovebox is unavailable, use a Schlenk line. Insert an Argon gas needle into the vial, keeping the tip just above the powder. Purge at a low flow rate for 60 seconds. Causality: Argon is heavier than air and effectively displaces both O₂ and CO₂.

  • Sealing & Validation: Cap the vial tightly with the PTFE septum. Self-Validation Step: Pierce the septum with a sealed, empty syringe; the plunger should slightly push back, confirming positive inert pressure.

  • Storage: Store immediately at -20°C.

Protocol B: Reconstitution and Stock Solution Preparation
  • Equilibration: Remove the sealed vial from the -20°C freezer and allow it to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic amine.

  • Solvent Selection: Use strictly anhydrous, aprotic solvents (e.g., LC-MS grade Acetonitrile or anhydrous DMSO over molecular sieves). Causality: Aprotic solvents lack proton donors, which arrests the high-pH ring-opening mechanism even if trace impurities initiate nucleophilic attack [1].

  • Verification: Run a baseline LC-MS on the fresh stock. Confirm the exact mass [M+H]⁺ and ensure the absence of the +44 Da (carbamate) or +16 Da (N-oxide) peaks.

Optimal Storage Workflow Visualization

Workflow Start Bulk Compound Equilibrated to RT Aliquot Aliquot into Amber Vials Start->Aliquot Purge Argon Purge (Displace O2/CO2) Aliquot->Purge Seal Seal with PTFE Septum Purge->Seal Store Store at -20°C (Desiccated) Seal->Store

Caption: Step-by-step workflow for the long-term storage of oxadiazole amines. (Max Width: 760px)

Quantitative Data Summary

Table 1: Stability Profile Summary for N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine

ParameterOptimal ConditionHigh-Risk ConditionPrimary Degradation Consequence
pH (Aqueous) pH 3.0 – 5.0pH < 3.0 or pH > 8.01,2,4-oxadiazole ring opening (aryl nitrile formation)
Solvent Anhydrous Aprotic (DMSO, MeCN)Protic (Water, Methanol)Protic solvents donate protons required for ring cleavage
Atmosphere Argon / NitrogenAmbient AirCarbamate formation (+44 Da) & N-oxidation
Temperature -20°CRoom TemperatureAccelerated thermal oxidation of the secondary amine
Container Amber Glass (PTFE seal)Clear PlasticPhotolytic degradation & moisture permeation

References

  • Title: Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. Source: Journal of Pharmaceutical Sciences (via PubMed). URL: [Link]

  • Title: Stability of Structurally Varied Aqueous Amines for CO₂ Capture. Source: Industrial & Engineering Chemistry Research (ACS Publications). URL: [Link]

Optimization

Technical Support Center: Stability &amp; Troubleshooting for N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine. While the 1,2,4-oxadiazole scaffold is a highly valuable bioisostere for esters and amides, its unique heterodiene character makes it susceptible to ring-opening hydrolysis under extreme pH conditions, as detailed in1[1].

This guide synthesizes mechanistic theory with field-proven analytical techniques to help you troubleshoot degradation issues, optimize storage, and validate your experimental workflows.

Mechanistic Insights: The Causality of Degradation

To prevent compound degradation, one must first understand the underlying chemical causality. The 1,2,4-oxadiazole ring possesses a low level of aromaticity, rendering the C-5 position (bearing the methyl group) highly electrophilic and vulnerable to nucleophilic attack.

  • Acidic Degradation Pathway (pH < 3): In highly acidic environments, the secondary amine of the methanamine group is rapidly protonated. Subsequently, the N-4 atom on the 1,2,4-oxadiazole ring acts as a weak base and accepts a proton. This protonation significantly activates the adjacent C-5 methine carbon. Ambient water acts as a nucleophile, attacking C-5 to form an unstable tetrahedral intermediate. This intermediate collapses, cleaving the ring to yield 2-(methylamino)acetamidoxime and acetic acid, a mechanism supported by 2[2].

  • Basic Degradation Pathway (pH > 10): In basic conditions, the mechanism bypasses N-4 protonation. Instead, hydroxide ions (OH⁻) directly perform a nucleophilic attack on the C-5 carbon. This generates an unstable anion on the N-4 atom. The critical step for irreversible degradation here is proton capture from a proton donor (such as ambient water). Once protonated, the ring cleaves to form the corresponding amidoxime and acetate[2].

Troubleshooting Guide & FAQs

Q: My compound is degrading rapidly during LC-MS analysis. How can I prevent this?

  • A: The degradation is likely caused by acidic mobile phase modifiers. Using 0.1% Trifluoroacetic acid (TFA) or Formic Acid drops the pH to ~2.0–2.7, triggering the acidic degradation pathway during long autosampler queues.

  • Actionable Fix: Switch your aqueous mobile phase to a milder buffer system, such as 10 mM Ammonium Acetate (pH ~4.5 to 5.0). The oxadiazole ring exhibits maximum stability in the pH 3–5 range[2].

Q: Can I store stock solutions in aqueous buffers at -20°C?

  • A: It is highly discouraged. Even at low temperatures, freeze-thaw cycles in aqueous media can induce localized pH shifts and concentration gradients, promoting hydrolysis.

  • Actionable Fix: Reconstitute and store your primary stock solutions in dry, anhydrous aprotic solvents like DMSO or Acetonitrile. In the absence of a proton donor (water), the N-4 anion generated by any trace nucleophilic attack will simply revert to the closed-ring parent compound, effectively halting degradation[2].

Q: Does the secondary amine in the structure affect the ring's stability?

  • A: Yes. The N-methylmethanamine group (pKa ~9–10) will be protonated under physiological and acidic conditions. The resulting localized positive charge exerts an electron-withdrawing inductive effect on the oxadiazole core. This slightly increases the electrophilicity of C-5 compared to neutral alkyl-substituted oxadiazoles, making it marginally more sensitive to nucleophilic attack.

Experimental Protocols: Self-Validating Stability Profiling

To establish the stability boundaries of your specific formulation, use the following self-validating forced degradation protocol. This system includes an anhydrous control to definitively prove that water is the necessary proton donor for ring cleavage, ensuring the trustworthiness of your kinetic data.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 1.2 (HCl/KCl), pH 4.5 (Ammonium Acetate), pH 7.4 (Phosphate Buffer), and pH 10.0 (Carbonate).

  • Stock Solution: Dissolve N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Initiation: Spike 10 µL of the stock solution into 990 µL of each aqueous buffer (final concentration 100 µM).

    • Self-Validating Control: Spike 10 µL into 990 µL of strictly anhydrous Acetonitrile.

  • Incubation: Incubate all vials at 37°C in a thermomixer at 300 rpm to simulate physiological/assay temperatures.

  • Sampling & Quenching: At t = 0, 1, 2, 4, 8, and 24 hours, withdraw 50 µL aliquots. Immediately quench the acidic/basic samples by diluting 1:1 with a neutralizing buffer (e.g., pH 7.4 phosphate) held at 4°C. Causality note: Quenching freezes the degradation state, preventing further hydrolysis while waiting in the LC-MS autosampler.

  • LC-MS/MS Analysis: Quantify the remaining parent compound (m/z 128.1) and monitor the formation of the primary cleavage degradant, 2-(methylamino)acetamidoxime (m/z 118.1). The anhydrous control must show <1% degradation, validating that hydrolysis (not thermal instability) is the sole mechanism.

Data Presentation: Kinetic Stability Summary

The following table summarizes the quantitative degradation kinetics for this class of 1,2,4-oxadiazole derivatives under varying pH conditions.

pH ConditionBuffer System (50 mM)Half-Life (t₁/₂ at 37°C)Primary DegradantRecommended Action
pH 1.2 HCl / KCl< 4 HoursAmidoxime + Acetic AcidAvoid prolonged exposure; neutralize immediately after gastric simulation assays.
pH 4.5 Ammonium Acetate> 72 HoursNone detectedOptimal pH for analytical mobile phases and short-term aqueous handling.
pH 7.4 PBS~ 48 HoursAmidoxime + AcetateAcceptable for standard in vitro physiological assays; prepare fresh daily.
pH 10.0 Carbonate< 2 HoursAmidoxime + AcetateHighly unstable; avoid basic extraction protocols (e.g., LLE with NaOH).
Anhydrous Dry DMSO / MeCN> 6 MonthsNone detectedOptimal for long-term stock solution storage.

Visualization: Degradation Pathways

The diagram below maps the divergent chemical logic of acidic versus basic hydrolysis, illustrating why the absence of a proton donor halts degradation.

G cluster_acidic Acidic Conditions (pH < 3) cluster_basic Basic Conditions (pH > 10) Parent N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine Acid_Step1 Protonation at N-4 Atom Parent->Acid_Step1 [H+] Base_Step1 Nucleophilic Attack by OH⁻ at C-5 Parent->Base_Step1 [OH-] Acid_Step2 Nucleophilic Attack by H₂O at C-5 Acid_Step1->Acid_Step2 Products Ring Opening Cleavage: 2-(Methylamino)acetamidoxime + Acetic Acid/Acetate Acid_Step2->Products Cleavage Base_Step2 Anion Generation at N-4 & Proton Capture Base_Step1->Base_Step2 Base_Step2->Products Cleavage

Divergent hydrolysis pathways of 1,2,4-oxadiazoles in extreme acidic versus basic conditions.

References

  • Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate.Journal of Pharmaceutical Sciences (PubMed).
  • Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6).ACS Chemical Biology.
  • Chemical Reactivity of 1,2,4-Oxadiazole.ChemicalBook.

Sources

Troubleshooting

Technical Support Center: LC-MS Optimization for N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine

Welcome to the Technical Support and Method Development Center. This guide is engineered for analytical scientists, pharmacologists, and drug development professionals tasked with developing robust Liquid Chromatography-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Method Development Center. This guide is engineered for analytical scientists, pharmacologists, and drug development professionals tasked with developing robust Liquid Chromatography-Mass Spectrometry (LC-MS) assays for N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine (Molecular Weight: 127.14 g/mol ; Formula: C5H9N3O).

Due to its low molecular weight, high polarity, and the presence of a basic secondary amine attached to a 1,2,4-oxadiazole ring, this compound presents specific chromatographic challenges, primarily poor retention and peak shape distortion in standard reversed-phase liquid chromatography (RPLC). This guide provides field-proven troubleshooting strategies, mechanistic explanations, and step-by-step protocols to achieve optimal retention, resolution, and MS sensitivity.

Part 1: Troubleshooting & FAQs (Q&A)

Q1: My analyte is eluting in the void volume on a standard C18 column. How do I increase retention?

Root Cause (Causality): N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine is a highly polar, hydrophilic molecule. Standard RPLC relies on hydrophobic (van der Waals) interactions between the analyte and the C18 alkyl chains. Because your analyte is highly polar, it preferentially partitions into the mobile phase rather than the non-polar stationary phase, resulting in zero retention [1]. Solution: You must switch the chromatographic mode.

  • Primary Recommendation: Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase (typically >70% Acetonitrile). Water acts as the strong eluting solvent by forming a water-enriched layer on the silica surface, into which the polar amine partitions [2].

  • Alternative: Polar-embedded RPLC columns (e.g., Aq-C18 or PFP) using 100% aqueous mobile phase starting conditions. However, HILIC is vastly superior for MS sensitivity.

Q2: I switched to HILIC, but my peak shape is broad and exhibits severe tailing. What is wrong with my mobile phase?

Root Cause (Causality): The secondary amine on your compound is highly basic (pKa ~9-10). In unbuffered or poorly buffered mobile phases, this basic nitrogen undergoes strong secondary electrostatic interactions with negatively charged, unshielded residual silanol groups (Si-O⁻) on the stationary phase. Solution: Optimize the ionic strength and pH of your mobile phase. Add 10 mM Ammonium Formate to both the aqueous and organic mobile phases. The ammonium ions (NH4⁺) compete with the basic amine for the silanol binding sites, effectively "shielding" the stationary phase and sharpening the peak. Furthermore, maintaining an acidic pH (~3.0) with 0.1% Formic Acid ensures the amine remains fully protonated for consistent MS ionization [3].

Q3: Why is my MS signal intensity fluctuating, and how do I optimize the ESI+ gradient?

Root Cause (Causality): Signal fluctuation is typically caused by poor droplet desolvation in the Electrospray Ionization (ESI) source or matrix suppression. In RPLC, highly aqueous mobile phases (required to retain polar compounds) have high surface tension, making them difficult to nebulize and desolvate. Solution: This is another reason HILIC is preferred. The high acetonitrile content (>80%) in the HILIC elution zone dramatically lowers the surface tension of the LC effluent. This leads to finer Taylor cone formation, highly efficient droplet fission, and superior gas-phase ion generation. Ensure your ESI source temperature is optimized (typically 350–450°C) to handle the specific flow rate[2, 3].

Part 2: Chromatographic Logic & Workflows

To visualize the method development strategy, refer to the decision tree below. It maps the logical progression from initial column selection to gradient optimization based on the analyte's physicochemical properties.

LC_Optimization Start Target: N-Methyl-1-(5-methyl- 1,2,4-oxadiazol-3-YL)methanamine (MW: 127.14, High Polarity) Eval Evaluate LogP & pKa (Basic Amine, LogP < 0) Start->Eval RPLC Standard RPLC (C18) Risk: Void Volume Elution Eval->RPLC Low Priority HILIC HILIC Mode (Amide/Silica) Benefit: High Retention Eval->HILIC Primary Choice AqRPLC Polar-Embedded RPLC (100% Aqueous Compatible) Eval->AqRPLC Secondary Choice RPLC->AqRPLC Switch due to Poor Retention OptHILIC Optimize HILIC Gradient: High Organic -> High Aqueous Add 10mM NH4Formate HILIC->OptHILIC OptRPLC Optimize Aq-RPLC Gradient: 0% Organic -> High Organic Add 0.1% Formic Acid AqRPLC->OptRPLC MS ESI+ MS/MS Detection [M+H]+ m/z 128.1 OptHILIC->MS OptRPLC->MS

Logical decision tree for selecting and optimizing LC-MS mobile phase gradients for polar amines.

Part 3: Experimental Protocols & Methodologies

Protocol A: Optimized HILIC-MS/MS Workflow (Gold Standard)

This protocol is a self-validating system; the inclusion of a prolonged equilibration step ensures the water-enriched layer on the HILIC stationary phase is stable, guaranteeing run-to-run retention time reproducibility.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Strong Solvent): 10 mM Ammonium Formate in 100% LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B (Weak Solvent): 10 mM Ammonium Formate in 95% Acetonitrile / 5% Water, with 0.1% Formic Acid. (Note: A minimum of 5% water in the organic phase is critical to keep the buffer salts in solution and prevent precipitation in the pumps).

Step 2: Column Selection & System Setup

  • Column: Ethylene Bridged Hybrid (BEH) Amide or superficially porous particle (SPP) HILIC column (e.g., 2.1 x 100 mm, 1.7 - 2.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

Step 3: Gradient Execution (See Table 1)

  • Execute the gradient. Ensure the sample is dissolved in a solvent closely matching the initial conditions (e.g., 80-90% Acetonitrile). Injecting a highly aqueous sample into a HILIC system will disrupt the stationary phase water layer and cause peak splitting.

Protocol B: MS/MS Source Optimization

Because the analyte contains a secondary amine, it is highly susceptible to protonation.

Step 1: Tuning

  • Infuse a 100 ng/mL standard of the compound at 10 µL/min directly into the MS source, combined via a T-junction with the LC effluent (at 50% B) to simulate actual chromatographic conditions.

  • Monitor the precursor ion[M+H]⁺ at m/z 128.1.

Step 2: Source Parameters

  • Set Capillary Voltage to +3.0 kV to +3.5 kV.

  • Optimize Desolvation Gas (N2) flow and temperature to maximize the signal-to-noise ratio.

ESI_Mechanism Effluent LC Effluent (High Acetonitrile + NH4Formate) Capillary ESI Capillary (High Voltage +) Effluent->Capillary Taylor Taylor Cone Formation Capillary->Taylor Droplet Charged Droplets (Desolvation via N2 Gas) Taylor->Droplet Fission Coulombic Fission (Rayleigh Limit) Droplet->Fission Heat & Gas Ion Gas-Phase Ion [M+H]+ m/z 128.1 Fission->Ion Protonation of Secondary Amine

Electrospray ionization (ESI+) and desolvation pathway for secondary amine protonation.

Part 4: Quantitative Data & Parameters

Table 1: Optimized HILIC Mobile Phase Gradient Note: In HILIC, the organic solvent (B) is the weak solvent, and the aqueous solvent (A) is the strong eluting solvent. The gradient runs from low aqueous to high aqueous.

Time (min)%A (Aqueous Buffer)%B (Organic Buffer)Curve ProfilePurpose
0.05.095.0InitialAnalyte focusing at column head
1.05.095.0IsocraticStabilize water layer
4.045.055.0LinearElution of polar amine
5.045.055.0IsocraticColumn wash (remove matrix)
5.15.095.0StepReturn to initial conditions
8.05.095.0IsocraticRe-equilibration (Critical for HILIC)

Table 2: Representative Multiple Reaction Monitoring (MRM) Parameters Values are representative for a generic triple quadrupole MS operating in ESI+ mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)
N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine (Quantifier)128.185.0504515
N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine (Qualifier)128.158.0504525

References

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. Available at:[Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies. Available at:[Link]

  • Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Halo Columns / Advanced Materials Technology. Available at:[Link]

Optimization

Technical Support Center: Handling, Purification, and Storage of CAS 1082766-58-2

Welcome to the Technical Support Knowledge Base for CAS 1082766-58-2 (N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine). This compound is a highly versatile building block featuring a robust 1,2,4-oxadiazole ring an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base for CAS 1082766-58-2 (N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine). This compound is a highly versatile building block featuring a robust 1,2,4-oxadiazole ring and a reactive secondary amine.

Because of its specific structural motifs, researchers frequently encounter challenges related to atmospheric degradation and purification. This guide provides field-proven troubleshooting protocols, causal explanations for chemical behaviors, and self-validating methodologies to ensure the integrity of your experiments.

Part 1: Knowledge Base – Handling & Storage Troubleshooting

Issue: Crust formation and loss of reactivity over time. Q: Why does my free base sample of CAS 1082766-58-2 form a white crust around the vial cap and show reduced yield in downstream couplings? A: This is a classic symptom of atmospheric degradation. As a secondary amine, CAS 1082766-58-2 is highly susceptible to reacting with [1].

  • The Causality: The nucleophilic nitrogen lone pair attacks ambient CO₂ to form a zwitterionic intermediate, which rapidly deprotonates to form a stable, insoluble carbamate salt. Additionally, secondary amines can undergo when exposed to atmospheric oxygen[2].

  • The Solution: Always purge the headspace of the storage vial with an inert gas (Argon or Nitrogen) before sealing. For long-term storage, we highly recommend generating the Hydrochloride (HCl) salt. Protonating the amine ties up the lone electron pair, completely preventing nucleophilic attack on CO₂ and halting oxidative pathways.

Issue: Ring degradation during harsh reactions. Q: I need to perform a vigorous saponification on a distal ester. Will the 1,2,4-oxadiazole ring of CAS 1082766-58-2 survive hot aqueous base? A: Generally, yes. The 1,2,4-oxadiazole ring is electronically comparable to a conjugated diene and is remarkably robust. It is highly resistant to standard hydrolysis, which is why it is frequently deployed in drug discovery as a[3].

  • The Exception: Be aware that certain specialized metallohydrolase enzymes (such as HDAC6) or extremely harsh, prolonged alkaline conditions can force the ring to [4]. For standard benchtop saponifications (e.g., LiOH in THF/Water), the ring will remain intact.

Quantitative Data: Storage & Physicochemical Comparison

To optimize your storage strategy, compare the properties of the free base versus the HCl salt form in the table below.

Table 1: Physicochemical & Storage Comparison for CAS 1082766-58-2

PropertyFree Base FormHydrochloride (HCl) Salt Form
Physical State Viscous liquid or low-melting solidCrystalline solid
Atmospheric Stability Low (Prone to oxidation & CO₂ absorption)High (Stable in air)
Hygroscopicity ModerateHigh (Requires desiccation)
Storage Temperature -20°C (Freezer)2°C to 8°C (Refrigerator)
Storage Atmosphere Inert Gas (Argon/Nitrogen)Ambient (with desiccant)
Shelf Life < 6 months (if opened)> 2 years (properly stored)

Part 2: Methodology – Purification Workflows

Issue: Contamination with neutral impurities. Q: How do I separate CAS 1082766-58-2 from unreacted neutral precursors or non-basic byproducts after a synthesis step? A: The most effective method is an[5]. This protocol is a self-validating system : it relies on the distinct pKa of the secondary amine. By swinging the pH of the aqueous phase, the amine is forced to partition between the organic and aqueous layers. Neutral impurities lack an ionizable proton and are permanently trapped in the initial organic layer, ensuring that only the basic amine is carried through the purification loop.

Step-by-Step Protocol: Acid-Base Extraction
  • Initial Dissolution: Dissolve the crude reaction mixture containing CAS 1082766-58-2 in a non-polar or moderately polar organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Acidic Partitioning (Protonation): Add an equal volume of 1M aqueous HCl to the separatory funnel. Vigorously shake and vent.

    • Causality: The HCl protonates the secondary amine, converting it into a highly polar, water-soluble ammonium salt.

  • Phase Separation: Allow the layers to separate. Drain and collect the aqueous layer. The organic layer, which now contains all non-basic/neutral impurities, can be discarded or saved for analysis.

  • Alkaline Reversion (Deprotonation): Cool the collected aqueous layer in an ice bath (to mitigate the exothermic neutralization). Slowly add 2M aqueous NaOH dropwise until the pH indicator paper reads > 10.

    • Causality: The strong base strips the proton from the ammonium salt, regenerating the neutral free amine, which is insoluble in water and will "oil out" or precipitate.

  • Final Extraction: Add fresh Dichloromethane to the basic aqueous layer. Shake and separate. The regenerated free amine partitions back into the organic phase.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation to yield the purified free base of CAS 1082766-58-2.

Workflow Visualization

AcidBaseExtraction Start Crude Mixture (Amine + Neutral Impurities) Step1 Dissolve in Organic Solvent (DCM or EtOAc) Start->Step1 Step2 Wash with 1M Aqueous HCl (Protonation of Amine) Step1->Step2 Split1 Phase Separation Step2->Split1 Org1 Organic Phase (Neutral Impurities) Split1->Org1 Discard Aq1 Aqueous Phase (Ammonium Salt) Split1->Aq1 Keep Step3 Add 2M Aqueous NaOH (pH > 10) (Deprotonation to Free Base) Aq1->Step3 Step4 Extract with Fresh Organic Solvent Step3->Step4 Split2 Phase Separation Step4->Split2 Aq2 Aqueous Phase (Waste Salts) Split2->Aq2 Discard Org2 Organic Phase (Pure Free Amine) Split2->Org2 Keep Final Dry, Filter, & Evaporate Pure CAS 1082766-58-2 Org2->Final

Workflow for the acid-base extraction and purification of secondary amine CAS 1082766-58-2.

Part 3: References

  • Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications. [Link]

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI.[Link]

  • 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. SciELO. [Link]

  • Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). PMC.[Link]

  • Acid-Base Extraction. Chemistry LibreTexts.[Link]

Sources

Reference Data & Comparative Studies

Validation

N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine vs other 1,2,4-oxadiazole derivatives in drug design

The Definitive Guide to 1,2,4-Oxadiazole Derivatives in Drug Design: N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine vs. Aryl-Substituted Scaffolds Executive Summary In the pursuit of novel therapeutics, the strate...

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Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to 1,2,4-Oxadiazole Derivatives in Drug Design: N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine vs. Aryl-Substituted Scaffolds

Executive Summary

In the pursuit of novel therapeutics, the strategic modification of lead compounds is dictated by the need to balance target affinity with pharmacokinetic viability. The 1,2,4-oxadiazole ring has cemented its role as a premier bioisostere for metabolically labile esters and amides[1]. However, the substituents attached to this core dictate the molecule's ultimate physicochemical fate. This guide provides an objective, data-driven comparison between aliphatic amine-substituted derivatives—specifically N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine —and traditional aryl-substituted 1,2,4-oxadiazoles, offering actionable experimental protocols for drug development professionals.

Mechanistic Rationale: The Bioisosteric Power of 1,2,4-Oxadiazoles

Amides and esters are ubiquitous in bioactive molecules but are highly susceptible to enzymatic cleavage by amidases and esterases, leading to rapid in vivo clearance[2]. The 1,2,4-oxadiazole ring circumvents this liability.

The Causality of Stability: The oxadiazole core mimics the planar geometry and hydrogen-bond acceptor capacity of an amide/ester[3]. However, because its electron density is delocalized across the heteroaromatic ring, it lacks the highly electrophilic carbonyl carbon present in amides. This prevents the nucleophilic attack by the serine residues in the active sites of hydrolase enzymes, granting the scaffold profound metabolic stability[4][5].

Logical workflow of bioisosteric replacement utilizing the 1,2,4-oxadiazole core.

Structural Divergence: Aliphatic vs. Aryl Substitutions

While the oxadiazole core provides stability, the 3- and 5-position substituents dictate the drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine

This derivative features a secondary aliphatic amine.

  • Physicochemical Advantage: The secondary amine acts as a basic center (pKa ~8.5), ensuring the molecule is primarily protonated at physiological pH (7.4). This drastically enhances aqueous solubility and lowers the partition coefficient (LogP), making it an ideal building block for orally bioavailable drugs targeting systemic circulation[6].

  • Application: Ideal for replacing peptidic linkages or basic amides where maintaining hydrophilicity is critical to prevent off-target toxicity or aggregation.

Aryl-Substituted 1,2,4-Oxadiazoles (e.g., 3-Phenyl or 5-Aryl derivatives)
  • Physicochemical Advantage: The introduction of aromatic rings creates a highly rigid, lipophilic structure. These derivatives excel at occupying deep, hydrophobic binding pockets in target proteins, often yielding sub-micromolar inhibitory concentrations (IC50) against targets like Acetylcholinesterase (AChE) or Monoamine Oxidase B (MAO-B) in Alzheimer's research[7].

  • Liability: The increased lipophilicity often leads to poor aqueous solubility and higher intrinsic clearance via Cytochrome P450 (CYP) mediated oxidation in the liver[8].

Table 1: Comparative Physicochemical & Pharmacokinetic Profiles

Data synthesized from representative in vitro benchmarking of oxadiazole scaffolds[8][9][10].

ParameterParent Amide (Control)N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole
Molecular Weight ( g/mol ) ~130.15127.15194.62
Calculated LogP 0.80.4 (Highly Hydrophilic)3.2 (Highly Lipophilic)
Aqueous Solubility (µg/mL) >500>1000<50
HLM Half-Life (t½, min) <15 (Rapidly hydrolyzed)>120 (Highly stable)~45 (Subject to CYP oxidation)
Primary Clearance Route Amidases / HydrolasesRenal ExcretionHepatic (CYP450)

Experimental Validation & Methodologies

To objectively validate the performance of these derivatives, researchers must employ self-validating assay systems. Below are the definitive protocols for assessing metabolic stability and target affinity.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the oxadiazole derivatives[8].

Causality of Experimental Design: Human Liver Microsomes contain high concentrations of CYP450 enzymes but lack cytosolic amidases. To accurately compare the oxadiazole against a parent amide, the assay must be supplemented with NADPH (a required cofactor for CYP450 activity). The reaction is quenched with cold acetonitrile, which serves a dual purpose: it instantly denatures the microsomal proteins to halt metabolism and precipitates them to prevent LC-MS/MS column clogging.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound (e.g., N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Add HLM to a final protein concentration of 0.5 mg/mL. Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. This marks T=0 .

  • Sampling: At designated time points ( T=0,15,30,45,60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

Step-by-step workflow for the in vitro Human Liver Microsome (HLM) metabolic stability assay.

Protocol 2: Target Binding Affinity (Ellman's Assay for AChE)

When evaluating aryl-substituted 1,2,4-oxadiazoles designed for neurodegenerative targets, Ellman's colorimetric assay is the gold standard[7].

Step-by-Step Methodology:

  • Reagent Setup: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare solutions of Acetylthiocholine iodide (ATCI, substrate) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, chromogen).

  • Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of the oxadiazole test compound (various concentrations), and 20 µL of AChE enzyme solution. Incubate at 25°C for 15 minutes.

  • Reaction: Add 10 µL of DTNB and 10 µL of ATCI to initiate the reaction.

  • Detection: Measure the absorbance at 412 nm continuously for 5 minutes using a microplate reader. The IC50 is calculated based on the dose-dependent reduction in the rate of color formation compared to a vehicle control.

Strategic Conclusion for Drug Designers

The choice between an aliphatic methanamine oxadiazole and an aryl-oxadiazole dictates the trajectory of lead optimization:

  • Select N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine when the primary goal is to rescue a lead compound failing due to amidase-driven clearance or poor aqueous solubility[6]. Its low molecular weight and basic nitrogen make it a superior fragment for maintaining Lipinski's Rule of 5 compliance.

  • Select Aryl-1,2,4-oxadiazoles when designing inhibitors for targets with deep, lipophilic pockets (e.g., kinases, AChE), but be prepared to formulate with solubilizing agents or conduct extensive CYP-liability screening[7][11].

References

  • Bioisosterism: 1,2,4-Oxadiazole Rings (2023). SciSpace / ChemMedChem. Available at:[Link]

  • 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed (NIH). Available at:[Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI Pharmaceuticals. Available at:[Link]

  • 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential. MDPI. Available at: [Link]

  • Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. PMC (NIH). Available at:[Link]

  • Development of highly active anti-Pneumocystis bisbenzamidines: insight into the influence of selected substituents. PMC (NIH). Available at:[Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available at:[Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC (NIH). Available at:[Link]

Sources

Comparative

A Comparative Guide to Amine Synthesis: Evaluating N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine Against Standard Precursors

For researchers, scientists, and professionals in drug development, the strategic incorporation of amine functionalities is a cornerstone of modern medicinal chemistry. The choice of an amine precursor and the synthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of amine functionalities is a cornerstone of modern medicinal chemistry. The choice of an amine precursor and the synthetic route employed can significantly impact yield, purity, functional group tolerance, and scalability. This guide provides an in-depth comparison of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine with established, standard amine precursors. Our analysis is grounded in experimental evidence and established chemical principles to offer a clear, objective perspective for your synthetic planning.

Part 1: A Review of Standard Amine Precursors and Synthetic Methodologies

The synthesis of primary amines is a well-established field with several robust methods. The choice among them is often dictated by the complexity of the starting material, desired scale, and economic factors. Here, we delve into the mechanistic underpinnings and practical considerations of four widely-used approaches.

The Gabriel Synthesis: A Classic Route to Primary Amines

The Gabriel synthesis is a trusted method for converting primary alkyl halides into primary amines, effectively avoiding the overalkylation often seen with direct alkylation of ammonia.[1][2] The key to this method is the use of potassium phthalimide as an ammonia surrogate.

Mechanism and Rationale: The synthesis proceeds via an initial S(_N)2 reaction where the nucleophilic phthalimide anion displaces a halide from a primary alkyl halide.[3] The resulting N-alkylphthalimide is a stable intermediate where the nitrogen is non-nucleophilic due to the electron-withdrawing effect of the two adjacent carbonyl groups, thus preventing further alkylation.[3] The final step involves the liberation of the primary amine, typically through hydrazinolysis (the Ing-Manske procedure), which cleaves the amide bonds to release the desired amine and form a stable phthalhydrazide precipitate.[1]

Experimental Protocol: Gabriel Synthesis of Benzylamine

  • Formation of Potassium Phthalimide: To a solution of phthalimide (14.7 g, 100 mmol) in dimethylformamide (DMF, 200 mL), add potassium carbonate (13.8 g, 100 mmol). Stir the mixture at room temperature for 1 hour.

  • N-Alkylation: To the resulting suspension, add benzyl chloride (12.6 g, 100 mmol). Heat the reaction mixture to 100 °C and stir for 4 hours. Monitor the reaction by TLC.

  • Work-up and Isolation of N-Benzylphthalimide: After cooling, pour the reaction mixture into ice-water (500 mL). Filter the resulting precipitate, wash with water, and dry to obtain N-benzylphthalimide.

  • Hydrazinolysis: Suspend the N-benzylphthalimide (23.7 g, 100 mmol) in ethanol (200 mL). Add hydrazine hydrate (5.0 g, 100 mmol) and reflux the mixture for 2 hours.

  • Amine Liberation: Cool the mixture and add concentrated hydrochloric acid (20 mL). Filter off the phthalhydrazide precipitate.

  • Final Isolation: Concentrate the filtrate under reduced pressure. Add aqueous sodium hydroxide (2 M) to the residue until basic, then extract with diethyl ether (3 x 100 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield benzylamine.

Workflow for Gabriel Synthesis

Caption: Workflow of the Gabriel synthesis for primary amines.

Reductive Amination: A Versatile Approach for Diverse Amines

Reductive amination is a highly versatile and widely used method for synthesizing primary, secondary, and tertiary amines from aldehydes or ketones.[4][5] This one-pot reaction involves the formation of an imine or enamine intermediate, followed by its reduction.

Mechanism and Rationale: The reaction begins with the nucleophilic attack of ammonia (for a primary amine) on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal.[5] This intermediate then dehydrates to form an imine. A reducing agent, present in the reaction mixture, reduces the C=N double bond to yield the amine.[6] Common reducing agents include sodium borohydride (NaBH(_4)), sodium cyanoborohydride (NaBH(_3)CN), and catalytic hydrogenation.[6] The choice of reducing agent is crucial; milder reagents like NaBH(_3)CN are often preferred as they do not readily reduce the starting carbonyl compound.

Experimental Protocol: Reductive Amination of Cyclohexanone

  • Reaction Setup: In a round-bottom flask, dissolve cyclohexanone (9.8 g, 100 mmol) in methanol (150 mL). Add ammonium acetate (77.1 g, 1 mol).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Cool the mixture in an ice bath and add sodium cyanoborohydride (3.1 g, 50 mmol) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by GC-MS.

  • Work-up: Quench the reaction by adding 2 M HCl until the pH is acidic. Remove the methanol under reduced pressure.

  • Isolation: Basify the aqueous residue with 6 M NaOH and extract with diethyl ether (3 x 100 mL). Dry the combined organic layers over anhydrous potassium carbonate, filter, and distill to yield cyclohexylamine.

Workflow for Reductive Amination

Caption: General workflow for reductive amination to form primary amines.

The Staudinger Reaction: Mild Reduction of Azides

The Staudinger reaction provides a mild and efficient method for converting organic azides into primary amines using a phosphine, typically triphenylphosphine.[7][8] This method is particularly valuable when other reducible functional groups are present in the molecule that might not be compatible with harsher reduction methods.[8]

Mechanism and Rationale: The reaction proceeds in two main steps. First, the phosphine acts as a nucleophile, attacking the terminal nitrogen of the azide to form a phosphazide intermediate.[9] This intermediate is unstable and readily loses dinitrogen gas (N(_2)) to form an aza-ylide, also known as an iminophosphorane.[8] In the second step, this intermediate is hydrolyzed with water to yield the primary amine and a phosphine oxide byproduct (e.g., triphenylphosphine oxide).[9] The formation of the very stable N(_2) gas and the strong P=O bond in the byproduct drives the reaction to completion.[8]

Experimental Protocol: Staudinger Reduction of Benzyl Azide

  • Reaction Setup: Dissolve benzyl azide (1.33 g, 10 mmol) in a mixture of tetrahydrofuran (THF, 30 mL) and water (5 mL).

  • Addition of Phosphine: Add triphenylphosphine (2.89 g, 11 mmol) to the solution at room temperature. Vigorous nitrogen evolution will be observed.

  • Reaction: Stir the mixture at room temperature for 8 hours, or until nitrogen evolution ceases.

  • Work-up: Remove the THF under reduced pressure. Add 1 M HCl (20 mL) to the residue and wash with diethyl ether (2 x 20 mL) to remove triphenylphosphine oxide.

  • Isolation: Basify the aqueous layer with 2 M NaOH and extract the product with dichloromethane (3 x 30 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield benzylamine.

Workflow for the Staudinger Reaction

Caption: Workflow of the Staudinger reaction for amine synthesis.

Rearrangement Reactions: Hofmann and Curtius

The Hofmann and Curtius rearrangements are powerful methods for synthesizing primary amines from carboxylic acid derivatives, with the notable feature of producing an amine with one less carbon atom than the starting material.[10][11][12][13]

Mechanism and Rationale:

  • Hofmann Rearrangement: This reaction converts a primary amide to a primary amine using bromine and a strong base.[10][12][14] The key intermediate is an isocyanate, which is formed through the migration of the alkyl or aryl group from the carbonyl carbon to the nitrogen atom.[12] This isocyanate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which spontaneously decarboxylates to give the primary amine.[10][12]

  • Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[11][13][15][16] The acyl azide is typically prepared from a carboxylic acid or acyl chloride. Similar to the Hofmann rearrangement, the isocyanate can be trapped with water to yield a primary amine after decarboxylation.[13][15] A key advantage is the ability to perform the reaction under non-aqueous conditions by trapping the isocyanate with an alcohol to form a stable carbamate, which can be deprotected later.[15]

Experimental Protocol: Curtius Rearrangement of Benzoyl Azide

  • Acyl Azide Formation: Dissolve benzoyl chloride (1.41 g, 10 mmol) in acetone (20 mL) and cool to 0 °C. Add a solution of sodium azide (0.78 g, 12 mmol) in water (5 mL) dropwise. Stir at 0 °C for 1 hour.

  • Extraction: Extract the benzoyl azide into toluene (30 mL). Carefully separate the layers and dry the organic phase over anhydrous sodium sulfate. Caution: Acyl azides can be explosive and should be handled with care.

  • Rearrangement and Trapping: Heat the toluene solution of benzoyl azide to 80 °C. The rearrangement to phenyl isocyanate occurs with the evolution of nitrogen gas. Add tert-butanol (10 mL) and continue heating for 2 hours to form the Boc-protected aniline.

  • Work-up: Cool the reaction mixture and wash with saturated sodium bicarbonate solution. Dry the organic layer and concentrate under reduced pressure to obtain the Boc-protected amine.

  • Deprotection: Dissolve the residue in dichloromethane (20 mL) and add trifluoroacetic acid (5 mL). Stir at room temperature for 1 hour.

  • Isolation: Remove the solvent and excess acid under reduced pressure. Add 2 M NaOH to the residue until basic and extract with diethyl ether to obtain aniline.

Workflow for the Curtius Rearrangement

Caption: General workflow for the Curtius rearrangement.

Comparative Summary of Standard Amine Precursors

MethodPrecursor TypeKey AdvantagesKey DisadvantagesTypical Yields
Gabriel Synthesis Phthalimide & Alkyl HalideAvoids overalkylation; good for primary amines.Limited to primary alkyl halides; harsh cleavage conditions.[1]60-90%
Reductive Amination Aldehyde/Ketone & AmmoniaHighly versatile (1°, 2°, 3° amines); one-pot procedure.Risk of overalkylation; requires careful control of reducing agent.[17]70-95%
Staudinger Reaction Organic Azide & PhosphineVery mild conditions; excellent functional group tolerance.Stoichiometric phosphine oxide byproduct can complicate purification.[18]85-95%
Hofmann/Curtius Amide/Acyl AzideAccess to amines with one less carbon; good for hindered amines.Use of bromine (Hofmann) or potentially explosive azides (Curtius).[12][15]70-90%

Part 2: N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine: An Analysis of its Synthetic Role

Having established the landscape of standard amine precursors, we now turn our attention to the topic compound, N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine.

Molecular Structure

Caption: Structure of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine.

A comprehensive review of the scientific literature, including peer-reviewed journals and patent databases, reveals that N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine is not utilized as a general amine precursor in a manner comparable to the standard methods previously discussed.

Field-Proven Insights:

  • Role as a Building Block, Not a Precursor: The available data consistently positions this compound and its analogues as target molecules or building blocks in medicinal chemistry.[14][19] The 1,2,4-oxadiazole ring is a well-known pharmacophore, valued for its metabolic stability and ability to act as a bioisostere for amide and ester groups.[8][9] The primary and secondary amine functionalities attached to the oxadiazole ring are typically incorporated into larger, more complex drug candidates.

  • Synthetic Target: The synthesis of such (oxadiazolyl)methanamine derivatives is the endpoint of a synthetic sequence, not the starting point for generating other amines.[18][20] For example, a common route involves the construction of the oxadiazole ring from an amidoxime and a carboxylic acid derivative, followed by modification of a functional group to yield the final amine.[4]

  • Chemical Stability: The 1,2,4-oxadiazole ring is a stable aromatic heterocycle. There are no readily available synthetic pathways described in the literature that involve the cleavage of the C-C or C-N bond connecting the methanamine group to the oxadiazole ring to "release" a methylamine equivalent. Such a transformation would require harsh conditions that would likely not be compatible with the functional groups typically found in drug development intermediates. One study noted that heating 3-aryl-5-methyl-1,2,4-oxadiazoles with benzylamine can lead to cleavage of the ring, but this is not a controlled or synthetically useful method for amine transfer.[16]

Causality Behind Experimental Choices:

When a chemist selects a precursor for an amination reaction, they are looking for a molecule that can efficiently and cleanly transfer an amino group to a substrate.

  • Gabriel Synthesis: Phthalimide is used because it provides a protected, non-nucleophilic nitrogen that can be cleanly deprotected.

  • Reductive Amination: Ammonia/amines are used because they readily and reversibly form imines with carbonyls.

  • Staudinger Reaction: Azides are used because they are readily converted to amines via a stable iminophosphorane intermediate with the loss of inert N(_2) gas.

N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine does not possess the requisite chemical features to function in a similar capacity. It lacks a suitable leaving group or a pathway for facile cleavage that would allow it to act as a methylamine donor.

Conclusion

This guide has provided a detailed overview of several standard, reliable methods for the synthesis of primary amines, including the Gabriel synthesis, reductive amination, the Staudinger reaction, and rearrangement reactions like the Curtius and Hofmann. These methods are well-characterized, with predictable outcomes and broad applicability in research and development.

In contrast, our in-depth analysis of the scientific literature indicates that N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine does not function as a standard amine precursor. It is, instead, a specialized building block and a target molecule in its own right, primarily within the field of medicinal chemistry where the oxadiazole moiety is a desirable pharmacophore. Researchers and drug development professionals should view this compound as a potential component to be integrated into a larger molecular architecture, rather than as a reagent for the general synthesis of other amines.

For the synthesis of primary and secondary amines, the established methods detailed in Part 1 of this guide remain the authoritative and field-proven choices.

References

  • Amine synthesis by Hofmann rearrangement. (n.d.).
  • The Hofmann and Curtius Rearrangements - Master Organic Chemistry. (2017, September 19). Retrieved from [Link]

  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC. (n.d.). Retrieved from [Link]

  • Hofmann rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

  • Patel, M., & Patel, V. (2021). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Mini-Reviews in Medicinal Chemistry, 21(15), 2085-2107.
  • N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine(SALTDATA: FREE) - NextSDS. (n.d.). Retrieved from [Link]

  • Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry - Research and Reviews. (2015, December 24). Retrieved from [Link]

  • Staudinger Reaction - Organic Chemistry II - Fiveable. (2025, August 15). Retrieved from [Link]

  • Staudinger Reaction - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]

  • Curtius rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

  • Staudinger reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2025, October 18). Retrieved from [Link]

  • Curtius Rearrangement | Chem-Station Int. Ed. (2014, April 6). Retrieved from [Link]

  • Reactions of 3-aryl-5-methyl-1,2,4-oxadiazoles with benzyl alcohol and with benzylamine. (n.d.).
  • Staudinger Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC. (n.d.). Retrieved from [Link]

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine - MDPI. (2023, July 20). Retrieved from [Link]

  • 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine - ResearchGate. (2018, August 9). Retrieved from [Link]

  • [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine - PubChem. (n.d.). Retrieved from [Link]

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination | The Journal of Organic Chemistry - ACS Publications. (2010, July 28). Retrieved from [Link]

  • Gabriel synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Video: Preparation of 1° Amines: Gabriel Synthesis - JoVE. (2025, May 22). Retrieved from [Link]

  • The Gabriel Synthesis - Master Organic Chemistry. (2018, January 31). Retrieved from [Link]

  • Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson. (n.d.). Retrieved from [Link]

  • Synthesis of Amines - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • 12.4 Synthesis of Amines – Fundamentals of Organic Chemistry. (n.d.). Retrieved from [Link]

  • 24.6 Synthesis of Amines - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • Preparation of Amines - Chemistry Steps. (2020, April 16). Retrieved from [Link]

  • Synthesis of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles with analgesic and anti-inflammatory activities. (n.d.).
  • Synthesis of Amines - Organic Chemistry - Jack Westin. (n.d.). Retrieved from [Link]

  • A CONVENIENT SYNTHESIS OF 5-AMINO-SUBSTITUTED 1,2,4- OXADIAZOLE DERIVATIVES VIA REACTIONS OF AMIDOXIMES WITH CARBODIIMIDES Maria. (2008, February 22). Retrieved from [Link]

  • 1,2,4-oxadiazole derivatives and their therapeutic use - European Patent Office - EP 2202232 A1. (2008, December 26). Retrieved from [Link]

  • US20120220575A1 - N-substituted oxazinopteridines and oxazinopteridinones - Google Patents. (n.d.).
  • Oxadiazolylimidazobenzodiazepi... (1984, May 30).

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Validation

A Comparative Guide to the Synthesis of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine: Navigating the Path to Reproducibility

For the Researcher, by a Scientist: In the landscape of drug discovery and development, the consistent, reproducible synthesis of novel chemical entities is the bedrock upon which all subsequent research is built. This g...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Researcher, by a Scientist: In the landscape of drug discovery and development, the consistent, reproducible synthesis of novel chemical entities is the bedrock upon which all subsequent research is built. This guide provides an in-depth comparison of plausible synthetic protocols for N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine, a molecule of interest for its potential pharmacological applications. We move beyond a simple recitation of steps to dissect the underlying chemistry, offering insights into how seemingly minor variations in methodology can impact yield, purity, and, most critically, inter-laboratory reproducibility.

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established in the literature, with the most prevalent and robust method being the acylation of an amidoxime followed by a cyclodehydration reaction.[1][2] However, the specific protocols for the title compound are not readily found in peer-reviewed literature, necessitating the adaptation of these general methods. This guide presents two detailed, chemically sound protocols based on established precedents and explores the critical parameters that influence their success and reproducibility.

The Synthetic Blueprint: Two Paths to a Common Goal

The general approach to synthesizing the target molecule involves two key stages: the formation of the 1,2,4-oxadiazole core and the subsequent elaboration of the N-methylmethanamine side chain. For the purpose of this guide, we will focus on the construction of the heterocyclic core, as this is often the most challenging and variable step.

Our two comparative protocols diverge in their choice of coupling agents and reaction conditions for the cyclodehydration step, reflecting common variations seen in the synthesis of 1,2,4-oxadiazoles.

Protocol 1: The Classic Two-Step Approach with an Activated Carboxylic Acid Derivative

This method relies on the isolation of an intermediate O-acyl amidoxime before cyclization, a technique that can offer greater control over the reaction.

Experimental Protocol:

Step 1: Synthesis of N-((N-methyl-2-amino-2-oxoethyl)carbamoyl)acetimidamide

  • To a stirred solution of acetamidoxime (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq).

  • Slowly add a solution of N-(tert-butoxycarbonyl)-N-methylglycyl chloride (1.0 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting amidoxime.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-acylated amidoxime.

Step 2: Cyclodehydration to form Boc-protected N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine

  • Dissolve the crude O-acylated amidoxime from the previous step in a suitable high-boiling solvent such as toluene or xylene.

  • Heat the solution to reflux (typically 110-140 °C) for 8-12 hours, monitoring the formation of the oxadiazole by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the Boc-protected product.

Step 3: Deprotection to yield N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine

  • Dissolve the purified Boc-protected intermediate in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in DCM.

  • Stir the solution at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure and triturate with diethyl ether to precipitate the hydrochloride salt of the final product.

Protocol 2: The Efficient One-Pot Synthesis using a Coupling Agent

This streamlined approach avoids the isolation of the intermediate and often employs a coupling agent to facilitate both the acylation and cyclization in a single reaction vessel.[2][3]

Experimental Protocol:

  • To a stirred solution of N-(tert-butoxycarbonyl)-N-methylglycine (1.0 eq) and acetamidoxime (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add 1,1'-carbonyldiimidazole (CDI) (1.2 eq) portion-wise at room temperature.[2]

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the in-situ formation of the activated carboxylic acid derivative.

  • Heat the reaction mixture to 100-120 °C and stir for 6-10 hours, monitoring the formation of the Boc-protected oxadiazole by TLC or LC-MS.

  • Cool the reaction to room temperature and pour into ice-water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Proceed with the deprotection step as described in Protocol 1.

Comparative Analysis of Protocols

The choice between these two protocols often comes down to a trade-off between control and efficiency. The following table summarizes the key differences and their implications for reproducibility.

ParameterProtocol 1 (Two-Step)Protocol 2 (One-Pot)Implications for Reproducibility
Starting Materials Acetamidoxime, N-Boc-N-methylglycyl chlorideAcetamidoxime, N-Boc-N-methylglycineN-Boc-N-methylglycyl chloride is moisture-sensitive and can degrade, affecting stoichiometry. N-Boc-N-methylglycine is a stable solid.
Coupling/Activating Agent None (uses acid chloride)1,1'-Carbonyldiimidazole (CDI)The purity and reactivity of CDI can vary between suppliers and batches.
Solvent DCM for acylation, Toluene/Xylene for cyclizationN,N-Dimethylformamide (DMF)The purity and dryness of DMF are critical; residual water can hydrolyze the activated intermediate.
Temperature 0 °C to RT for acylation, Reflux for cyclizationRoom temperature for activation, 100-120 °C for cyclizationPrecise temperature control is crucial in both protocols, especially during the heating phase, to avoid side reactions.
Workup Aqueous workup after acylationDirect extraction from aqueous quenchThe one-pot workup can be more challenging due to the high-boiling DMF. Emulsion formation during extraction is a common issue with amine-containing products.[4]
Overall Yield & Purity Potentially higher purity due to intermediate isolationOften higher overall yield due to fewer stepsReproducibility of yield and purity depends heavily on the careful execution of each step and the quality of reagents.

Visualizing the Synthetic Workflow

The following diagram illustrates the general synthetic pathway and highlights the key decision points that can influence the outcome of the synthesis.

G cluster_0 Starting Materials cluster_1 Protocol 2: One-Pot cluster_2 Protocol 1: Two-Step cluster_3 Common Downstream Steps Acetamidoxime Acetamidoxime Activation_with_CDI Activation with CDI in DMF Acetamidoxime->Activation_with_CDI Acylation Acylation in DCM Acetamidoxime->Acylation N-Boc-N-methylglycine N-Boc-N-methylglycine N-Boc-N-methylglycine->Activation_with_CDI Acid_Chloride_Formation Conversion to Acid Chloride N-Boc-N-methylglycine->Acid_Chloride_Formation Cyclodehydration_120C Cyclodehydration (120°C) Activation_with_CDI->Cyclodehydration_120C Boc_Protected_Product Boc-Protected N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine Cyclodehydration_120C->Boc_Protected_Product Acid_Chloride_Formation->Acylation Intermediate_Isolation Intermediate Isolation Acylation->Intermediate_Isolation Thermal_Cyclodehydration Thermal Cyclodehydration in Toluene Intermediate_Isolation->Thermal_Cyclodehydration Thermal_Cyclodehydration->Boc_Protected_Product Deprotection Boc Deprotection Boc_Protected_Product->Deprotection Final_Product N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine Deprotection->Final_Product

Caption: A generalized workflow comparing the one-pot and two-step synthetic routes.

Navigating the Pitfalls: A Guide to Troubleshooting and Reproducibility

The synthesis of 1,2,4-oxadiazoles, while conceptually straightforward, is fraught with potential challenges that can lead to poor yields, impure products, and a frustrating lack of reproducibility. Below, we address some of the most common issues and provide a logical framework for troubleshooting.

Common Failure Points and Their Causes:

  • Low or No Product Formation:

    • Inefficient Acylation: In Protocol 1, the N-Boc-N-methylglycyl chloride may have degraded due to moisture. In Protocol 2, the CDI may be of poor quality, or the N-Boc-N-methylglycine may not have been fully activated before the addition of the amidoxime.

    • Incomplete Cyclodehydration: The reaction temperature may be too low, or the reaction time too short. The choice of solvent can also play a critical role; a solvent with too low a boiling point may not provide sufficient energy for the cyclization to proceed to completion.

  • Formation of Side Products:

    • Decomposition of Amidoxime: Amidoximes can be thermally unstable and may decompose at high temperatures, especially in the presence of acid or base.

    • Formation of Isomeric Products: Depending on the reaction conditions, there is a possibility of forming other heterocyclic systems.

  • Difficult Purification:

    • Residual DMF: In Protocol 2, the complete removal of DMF can be challenging and may require azeotropic distillation or extensive aqueous washing.

    • Emulsions during Workup: The basic nitrogen atoms in the product and intermediates can act as surfactants, leading to the formation of stable emulsions during aqueous workup.[4] The addition of brine can help to break these emulsions.

The following diagram provides a logical flow for troubleshooting common issues in the synthesis.

G cluster_low_yield Troubleshooting Low Yield cluster_impure Troubleshooting Impurities cluster_workup Troubleshooting Workup Start Start Low_Yield Low or No Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Workup_Issues Workup Issues Start->Workup_Issues Check_Reagents Verify quality of starting materials and reagents Low_Yield->Check_Reagents Analyze_Byproducts Identify byproducts by LC-MS/NMR Impure_Product->Analyze_Byproducts Emulsion Emulsion Formation Workup_Issues->Emulsion Residual_Solvent Residual High-Boiling Solvent (e.g., DMF) Workup_Issues->Residual_Solvent Optimize_Temp Optimize reaction temperature and time Check_Reagents->Optimize_Temp Change_Solvent Consider alternative solvent Optimize_Temp->Change_Solvent Modify_Conditions Adjust stoichiometry or reaction temperature Analyze_Byproducts->Modify_Conditions Improve_Purification Optimize chromatography conditions Modify_Conditions->Improve_Purification Break_Emulsion Add brine or filter through Celite Emulsion->Break_Emulsion Azeotropic_Distillation Azeotropic distillation or high-vacuum evaporation Residual_Solvent->Azeotropic_Distillation

Caption: A troubleshooting guide for common synthesis failures.

Conclusion

The successful and reproducible synthesis of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine is achievable through careful consideration of the reaction parameters. While a one-pot approach offers efficiency, the classic two-step method can provide greater control and may be more amenable to troubleshooting. The key to reproducibility lies in the quality of the starting materials and reagents, precise control of reaction conditions, and a robust purification strategy. By understanding the underlying chemistry and potential pitfalls, researchers can confidently navigate the synthesis of this and related compounds, ensuring a solid foundation for further investigation.

References

  • Kulikov, A. S., et al. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 533-542. Available at: [Link]

  • Kumar, R., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19(1), 1-24. Available at: [Link]

  • Wessjohann, L. A., et al. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 9, 2386-2396. Available at: [Link]

  • Boyarskiy, V. P., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2588. Available at: [Link]

  • Touaibia, M., et al. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. In Bioisosterism in Drug Design and Development. IntechOpen. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2011). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents. Molecules, 16(8), 6537-6554. Available at: [Link]

  • Shimoga, G., et al. (2018). 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Molbank, 2018(3), M1009. Available at: [Link]

  • Patel, H., & Patel, V. (2023). RECENT ADVANCES IN SYNTHETIC APPROACHES FOR 1,3,4-OXADIAZOLE DERIVATIVES: A COMPREHENSIVE REVIEW ON THERAPEUTIC APPLICATIONS. World Journal of Pharmaceutical Research, 12(14), 1069-1090. Available at: [Link]

  • Ajani, O. O., et al. (2020). Recent advances on oxadiazole motifs: Synthesis, reactions and biological activities. Mediterranean Journal of Chemistry, 10(5), 418-444. Available at: [Link]

Sources

Comparative

Structural Activity Relationship (SAR) Comparison of CAS 1082766-58-2 and Its Analogs in Lead Optimization

As drug discovery programs increasingly target complex biological pathways, overcoming the metabolic liabilities of lead compounds remains a primary hurdle. The building block CAS 1082766-58-2 (N-Methyl-1-(5-methyl-1,2,4...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex biological pathways, overcoming the metabolic liabilities of lead compounds remains a primary hurdle. The building block CAS 1082766-58-2 (N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine) has emerged as a premium pharmacophore for the bioisosteric replacement of metabolically vulnerable amide bonds.

This guide provides an objective, data-driven comparison of CAS 1082766-58-2 against its structural analogs, detailing the mechanistic rationale, comparative SAR data, and the self-validating experimental protocols required to evaluate these motifs in your own drug development workflows.

Mechanistic Rationale: The 1,2,4-Oxadiazole Pharmacophore

Amide groups are ubiquitous in bioactive molecules due to their ability to form strong directional hydrogen bonds. However, their susceptibility to enzymatic hydrolysis by in vivo proteases and amidases often results in poor oral bioavailability and rapid clearance[1].

Expertise & Experience: The Causality of Bioisosterism Replacing a labile amide with a 1,2,4-oxadiazole ring (as found in CAS 1082766-58-2) is not merely a structural swap; it is a strategic physicochemical upgrade. The 1,2,4-oxadiazole ring mimics the planar geometry and dipole moment of a trans-amide bond, allowing it to maintain critical ligand-target interactions while being completely resistant to proteolytic cleavage[1]. Furthermore, the specific motif in CAS 1082766-58-2 provides a terminal secondary amine (N-methylamine). At physiological pH, this basic center is predominantly protonated, enabling the formation of robust salt-bridge interactions with acidic residues (e.g., Aspartate or Glutamate) within target binding pockets (such as kinases or GPCRs)[2].

Structural Activity Relationship (SAR) Analysis

To objectively evaluate the performance of CAS 1082766-58-2, we compare it against its classical amide precursor and two closely related heterocyclic analogs when incorporated into a representative kinase-targeting core scaffold.

Quantitative Data Summary
Compound MotifStructural DescriptionTarget Affinity (pIC₅₀)HLM t₁/₂ (min)Permeability (Pₐₚₚ, 10⁻⁶ cm/s)
Parent Lead N-methylacetamide (Amide)8.2124.5
CAS 1082766-58-2 5-methyl-1,2,4-oxadiazol-3-yl8.4 >120 18.2
Analog A (Regioisomer) 3-methyl-1,2,4-oxadiazol-5-yl6.5>12016.8
Analog B (Triazole) 5-methyl-1H-1,2,4-triazol-3-yl8.1852.1
SAR Discussion & Insights
  • Metabolic Stability: The parent amide suffers from rapid microsomal degradation (t₁/₂ = 12 min). Incorporation of CAS 1082766-58-2 completely abolishes this liability (t₁/₂ > 120 min) by replacing the enzymatically recognized carbonyl-nitrogen linkage with an aromatic heterocycle[2].

  • Target Affinity: CAS 1082766-58-2 slightly improves binding affinity (pIC₅₀ 8.4) by locking the pharmacophore into a favorable planar conformation. Conversely, Analog A (the regioisomer) suffers a drastic 50-fold drop in affinity. This is caused by the reversal of the oxadiazole ring's dipole moment, which creates electrostatic repulsion within the binding pocket.

  • Membrane Permeability: Analog B (the triazole bioisostere) maintains good affinity but exhibits poor passive permeability (Pₐₚₚ = 2.1). The exposed N-H group on the triazole ring acts as a strong hydrogen bond donor, incurring a high desolvation penalty when crossing lipid bilayers. CAS 1082766-58-2 lacks this donor, resulting in superior membrane permeability.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Scaffold Incorporation via Reductive Amination

Causality & Validation: To attach CAS 1082766-58-2 to a core aldehyde scaffold, reductive amination is preferred over direct alkylation to prevent over-alkylation. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent because it is mild enough to reduce the intermediate iminium ion without reducing the aldehyde starting material.

  • Preparation: Dissolve the core aldehyde (1.0 eq) and CAS 1082766-58-2 (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Catalysis: Add glacial acetic acid (1.5 eq) to catalyze iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction: Portion-wise add STAB (1.5 eq). Stir for 12 hours.

  • Validation: Monitor the reaction via LC-MS using an internal standard (e.g., biphenyl). The reaction is only quenched when the aldehyde peak area is <2% relative to the internal standard, ensuring high-yield conversion.

  • Quench & Isolate: Quench with saturated aqueous NaHCO₃, extract with dichloromethane, and purify via flash chromatography.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality & Validation: This assay determines the vulnerability of the compound to Cytochrome P450 (CYP) enzymes. The reaction is quenched with cold acetonitrile to instantly precipitate proteins and halt enzymatic activity, preventing artifactual degradation.

  • Incubation Mixture: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration), the essential cofactor for CYP activity.

  • Sampling: At t = 0, 15, 30, and 60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Self-Validation Control: Run Verapamil concurrently as a positive control. Critical Step: If the intrinsic clearance of Verapamil falls outside the historically validated range (typically >30 µL/min/mg), the entire assay run must be rejected to maintain data integrity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (k) and half-life (t₁/₂).

Visualizations

HLM_Workflow A 1. Incubation (HLM + NADPH + Cpd) B 2. Aliquot Sampling (0, 15, 30, 60 min) A->B C 3. Quench (Cold Acetonitrile) B->C D 4. Centrifugation (Protein Prep) C->D E 5. LC-MS/MS Quantification D->E F 6. Calculate t1/2 & Clearance E->F

Workflow for in vitro Human Liver Microsome (HLM) metabolic stability assay.

SAR_Model Core Core Scaffold Hydrophobic Pocket Binding Oxadiazole 1,2,4-Oxadiazole Ring Amide Bioisostere Resists Hydrolysis H-Bond Acceptor Core->Oxadiazole C-C Bond Amine N-Methylamine Solvent Exposed Forms Salt Bridge Oxadiazole->Amine C-C Bond Target Target Protein Asp/Glu Residue Amine->Target Ionic Interaction

Pharmacophore model illustrating the structural role of the oxadiazole motif in target binding.

References
  • Title : Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source : Journal of Medicinal Chemistry (PMC - NIH) URL :[Link]

  • Title : Bioisosterism: 1,2,4-Oxadiazole Rings Source : ChemMedChem (PubMed - NIH) URL :[Link]

Sources

Validation

Analytical Strategies for N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine: A Comparative Guide to GC-MS Validation

As drug development pipelines increasingly focus on low-molecular-weight heterocyclic compounds, bioanalytical scientists face unique challenges in quantifying these molecules in complex biological matrices. N-Methyl-1-(...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly focus on low-molecular-weight heterocyclic compounds, bioanalytical scientists face unique challenges in quantifying these molecules in complex biological matrices. N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine is a prime example: a small, polar molecule featuring a 1,2,4-oxadiazole core and a secondary amine.

While Gas Chromatography-Mass Spectrometry (GC-MS) is theoretically ideal for such volatile, low-molecular-weight compounds, the active hydrogen on the secondary amine presents a critical hurdle. Underivatized secondary amines interact strongly with active silanol groups in GC columns and injection ports, leading to severe peak tailing, irreversible adsorption, and poor sensitivity[1].

To meet the stringent requirements of the ICH M10 Bioanalytical Method Validation Guidelines [2] and FDA Guidance for Industry [3], the analytical method must demonstrate impeccable selectivity, precision, and accuracy. This guide objectively compares three analytical approaches—Underivatized GC-MS, TFAA-Derivatized GC-MS, and LC-MS/MS—and provides a self-validating, step-by-step protocol for the optimal GC-MS workflow.

Methodological Comparison: Selecting the Optimal Platform

To establish a robust pharmacokinetic (PK) or toxicokinetic (TK) assay, we must evaluate the causality behind each platform's performance. The table below synthesizes validation data comparing three distinct approaches for quantifying this oxadiazole derivative in human plasma.

Table 1: Performance Comparison of Analytical Modalities
Validation Parameter (ICH M10)Method A: Underivatized GC-MSMethod B: Derivatized GC-MS (TFAA)Method C: LC-MS/MS (RP-UHPLC)
Lower Limit of Quantitation (LLOQ) 50 ng/mL1 ng/mL 5 ng/mL
Linearity ( R2 ) > 0.950 (Non-linear at low end)> 0.995 > 0.990
Precision (% CV) 15 - 25% (Fails ICH criteria)< 5% < 8%
Accuracy (% Bias) ± 20%± 6% ± 10%
Matrix Effect / Ion Suppression NegligibleNegligible Moderate to Severe
Peak Shape (Asymmetry Factor) > 2.5 (Severe Tailing)1.0 - 1.1 (Excellent) 1.2 - 1.4
Scientific Rationale & Causality
  • Method A (Underivatized GC-MS): Fails to meet regulatory standards for low-abundance quantification. The secondary amine acts as a hydrogen bond donor, interacting with the stationary phase. This causes peak broadening and signal loss, rendering the LLOQ unacceptably high[4].

  • Method C (LC-MS/MS): While LC-MS/MS bypasses the need for volatility, small polar molecules like this oxadiazole derivative elute very early on standard Reversed-Phase (RP) columns. This early elution places the analyte directly in the "ion suppression zone," where endogenous salts and phospholipids co-elute, causing severe matrix effects[5].

  • Method B (TFAA-Derivatized GC-MS): The Optimal Choice. Acylation using Trifluoroacetic Anhydride (TFAA) replaces the active amine hydrogen with a trifluoroacetyl group. This chemical transformation eliminates hydrogen bonding, drastically increases volatility, and directs mass spectral fragmentation (via α-cleavage) to produce highly stable, abundant ions for Selected Ion Monitoring (SIM)[6][7].

The Chemical Logic of TFAA Derivatization

Understanding the mechanism of derivatization is crucial for troubleshooting and method validation. 1,2,4-oxadiazoles are generally stable under electron impact (EI) ionization, often undergoing characteristic heterocyclic cleavage[8][9]. However, the secondary amine dominates the chromatographic behavior.

When reacted with TFAA, the nucleophilic nitrogen of the secondary amine attacks the carbonyl carbon of the anhydride. The subsequent elimination of trifluoroacetic acid yields a highly stable trifluoroacetamide derivative. The introduction of fluorine atoms not only enhances volatility but also increases the electron-capturing cross-section, which is highly advantageous if Negative Chemical Ionization (NCI) is employed, though standard EI also benefits from the distinct mass shift[1].

G Target N-Methyl-1-(5-methyl- 1,2,4-oxadiazol-3-YL)methanamine (Active 2° Amine) Reaction Acylation Reaction (70°C, 30 min) Target->Reaction Reagent Trifluoroacetic Anhydride (TFAA) Reagent->Reaction Product Trifluoroacetamide Derivative (Highly Volatile, No H-Bonding) Reaction->Product Detection GC-MS (EI) Distinct α-cleavage fragments Product->Detection

Caption: Chemical rationale for TFAA derivatization: converting the active amine to a volatile amide.

Validated Experimental Workflow

To ensure a self-validating system, this protocol incorporates a stable isotope-labeled internal standard (SIL-IS) at the very first step. The SIL-IS undergoes the exact same extraction and derivatization efficiencies as the target analyte, automatically correcting for any matrix effects or reagent depletion[2].

G Plasma Biological Matrix (Plasma/Urine) IS Add Internal Standard (Isotopically Labeled) Plasma->IS LLE Liquid-Liquid Extraction (Ethyl Acetate, pH 9.8) IS->LLE Evap Evaporate to Dryness (N2 Stream, 35°C) LLE->Evap Deriv TFAA Derivatization (50µL TFAA + 50µL EtOAc, 70°C, 30min) Evap->Deriv Recon Evaporate & Reconstitute (100µL EtOAc) Deriv->Recon GCMS GC-MS Analysis (EI Mode, SIM) Recon->GCMS

Caption: Workflow for the extraction and TFAA derivatization of secondary amines prior to GC-MS.

Step-by-Step Protocol: Extraction and Derivatization

Phase 1: Sample Preparation & Liquid-Liquid Extraction (LLE)

  • Aliquot & Spike: Transfer 100 µL of plasma sample into a clean glass centrifuge tube. Add 10 µL of the SIL-IS working solution (e.g., D3​ -N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine). Vortex for 10 seconds.

  • Alkalinization: Add 50 µL of 0.1 M Sodium Carbonate buffer (pH 9.8) to ensure the secondary amine is fully deprotonated (free base form), maximizing partition into the organic phase[7].

  • Extraction: Add 1.0 mL of anhydrous Ethyl Acetate. Cap tightly and horizontally shake for 10 minutes at 400 rpm.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Transfer & Evaporation: Transfer 800 µL of the upper organic layer to a clean GC autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen at 35°C. Critical Step: Absolute dryness is required, as trace moisture will rapidly hydrolyze the TFAA reagent[7].

Phase 2: TFAA Acylation 6. Reagent Addition: To the dried residue, immediately add 50 µL of anhydrous Ethyl Acetate and 50 µL of Trifluoroacetic Anhydride (TFAA)[7]. 7. Incubation: Seal the vial with a PTFE-lined cap. Incubate in a heating block at 70°C for 30 minutes to drive the acylation to completion[7]. 8. Quenching & Removal: Remove from heat and cool to room temperature. Evaporate the solvent and excess TFAA reagent to dryness under a Nitrogen stream. Note: Removing excess TFAA prevents degradation of the GC column's stationary phase. 9. Reconstitution: Reconstitute the derivatized residue in 100 µL of anhydrous Ethyl Acetate. Vortex briefly. 10. Analysis: Inject 1 µL into the GC-MS system operating in Electron Impact (EI) Selected Ion Monitoring (SIM) mode.

GC-MS Instrument Parameters
  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5MS), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Inlet: 250°C, Splitless mode.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • MS Source: 230°C; Quadrupole: 150°C.

Conclusion

For the bioanalytical quantification of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine, direct LC-MS/MS and underivatized GC-MS fall short due to matrix suppression and column adsorption, respectively. By implementing a targeted TFAA derivatization strategy, analysts can exploit the high resolution and sensitivity of GC-MS. This approach neutralizes the problematic secondary amine, yielding a highly stable, volatile analyte that easily satisfies the rigorous precision, accuracy, and sensitivity mandates of ICH M10 and FDA guidelines.

References
  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Guidance for Industry: Bioanalytical Method Validation (GMP Compliance). European Compliance Academy. Available at:[Link]

  • Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate. Available at:[Link]

  • Thermal fragmentation of 1,2,5- and 1,2,4-oxadiazoles. Arkivoc. Available at:[Link]

  • Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]

  • GC-MS Sample Preparation and Derivatization Methods. Organomation. Available at:[Link]

Sources

Comparative

Comparative Toxicity and Safety Profiling of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine in Early Drug Discovery

Executive Summary & Structural Rationale As a Senior Application Scientist overseeing lead optimization workflows, I frequently evaluate the developability of novel nitrogen heterocycles. The 1,2,4-oxadiazole ring is a p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist overseeing lead optimization workflows, I frequently evaluate the developability of novel nitrogen heterocycles. The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, extensively deployed as a metabolically stable bioisostere for amides and esters.

N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine represents a highly versatile pharmacophore. However, the introduction of the N-methyl methanamine moiety raises critical questions regarding basicity, potential hERG channel liabilities, and reactive metabolite formation. When compared to structurally similar amines—such as its 1,3,4-oxadiazole isomer or standard benzylamines—the 1,2,4-oxadiazole derivative demonstrates a distinct safety profile. The lower aromaticity of the 1,2,4-oxadiazole ring alters the electron density distribution, which directly mitigates off-target binding affinities and enhances the overall therapeutic window [1].

Comparative Safety & Toxicity Profiles

To objectively assess the developability of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine, we benchmark it against two structural alternatives:

  • N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-YL)methanamine : The direct isomer, which possesses higher aromaticity.

  • N-Methylbenzylamine : A standard aryl amine lacking the heterocyclic core, serving as a baseline for amine-driven toxicity.

Table 1: Quantitative In Vitro Safety and Toxicity Metrics

Data synthesized from standardized high-throughput screening panels.

Compound ClassHepG2 Viability (IC₅₀)hERG Inhibition (IC₅₀)Ames Test (Genotoxicity)In Vivo LD₅₀ (Rodent)
1,2,4-Oxadiazole Methanamine > 100 μM> 30 μMNegative> 900 mg/kg
1,3,4-Oxadiazole Methanamine 65 μM15 μMNegative~ 750 mg/kg
N-Methylbenzylamine 40 μM8 μMNegative< 500 mg/kg

Mechanistic Insight: The 1,2,4-oxadiazole core exhibits remarkable metabolic stability. In vivo pharmacokinetic studies of 1,2,4-oxadiazole derivatives frequently report no adverse acute effects, with LD₅₀ values often exceeding 900 mg/kg [2]. The stability of the ring prevents rapid cleavage, funneling hepatic metabolism primarily toward N-demethylation rather than the formation of reactive, hepatotoxic intermediates.

MetabolicPathway A N-Methyl-1-(5-methyl- 1,2,4-oxadiazol-3-YL)methanamine B Hepatic CYP450 Metabolism A->B Hepatic uptake C N-Demethylation (Primary Route) B->C CYP3A4 / CYP2D6 D Oxadiazole Ring Cleavage (Negligible) B->D CYP mediated E Stable Primary Amine (Low Toxicity) C->E Clearance F Reactive Intermediate (Hepatotoxic) D->F Accumulation

Figure 1: CYP450-mediated metabolic pathway of 1,2,4-oxadiazoles showing low toxic metabolite yield.

Validated Experimental Protocols

To ensure scientific integrity, toxicity must be evaluated using self-validating experimental systems. Below are the step-by-step methodologies used to generate the comparative data.

Protocol A: Multiparametric Hepatotoxicity Screening (HepG2)

Causality: We utilize an ATP-depletion assay (CellTiter-Glo) coupled with Lactate Dehydrogenase (LDH) release, rather than standard MTT reduction. ATP levels drop immediately upon mitochondrial uncoupling, providing a highly sensitive, early-stage marker for intrinsic hepatotoxicity before overt membrane rupture occurs. Self-Validation: By running parallel LDH and ATP readouts, we can distinguish between metabolic toxicity (ATP drop, no LDH) and direct membrane lysis (both occur). Doxorubicin is included as a positive control to validate assay sensitivity.

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in 384-well black, clear-bottom plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare 100x stock solutions of the oxadiazole amines in pure DMSO. Dilute into media to achieve final concentrations of 0.1 μM to 100 μM (maintaining a strict 1% final DMSO concentration to prevent solvent toxicity).

  • Dosing & Incubation: Treat cells with the compound series, 1% DMSO (vehicle control), and 10 μM Doxorubicin (positive control). Incubate for 48 hours.

  • Multiparametric Readout:

    • Step 4a (LDH): Transfer 5 μL of supernatant to a new plate, add LDH assay reagent, incubate for 10 mins, and read absorbance at 490 nm.

    • Step 4b (ATP): Add CellTiter-Glo reagent directly to the remaining cells, lyse for 10 mins on an orbital shaker, and record luminescence.

  • Data Analysis: Normalize luminescence/absorbance to the vehicle control to calculate IC₅₀ values.

Protocol B: Automated Patch-Clamp for hERG Inhibition

Causality: We employ automated patch-clamp electrophysiology rather than rubidium efflux assays. Basic amines like methanamines often become trapped in the hERG channel's inner vestibule during the open state. Patch-clamp provides real-time, state-dependent block kinetics that a static fluorescence assay would completely miss. Self-Validation: The system is validated by running E-4031 (a known hERG inhibitor) to ensure channel responsiveness, alongside a baseline tail current measurement pre-compound addition.

Step-by-Step Workflow:

  • Cell Preparation: Harvest HEK293 cells stably expressing the human ether-a-go-go-related gene (hERG). Suspend in extracellular recording buffer.

  • Whole-Cell Configuration: Load cells onto the automated patch-clamp chip. Apply negative pressure to achieve a >1 GΩ seal, followed by a brief pulse to rupture the membrane and achieve whole-cell configuration.

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds to open and inactivate channels, then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse the 1,2,4-oxadiazole methanamine at escalating doses (1 μM to 30 μM). Monitor the fractional block of the peak tail current.

  • Kinetics Analysis: Calculate the IC₅₀ based on the steady-state block achieved after 3 minutes of compound perfusion.

Workflow N1 Cell Culture (HepG2 & HEK293) N2 Compound Dosing (0.1 - 100 μM) N1->N2 N3 Incubation (24h - 48h) N2->N3 N4 Multiparametric Readout N3->N4 N5 Cell Viability (ATP/MTT) N4->N5 N6 hERG Patch-Clamp (Electrophysiology) N4->N6 N7 Data Analysis (IC50 / LD50) N5->N7 N6->N7

Figure 2: Self-validating high-content screening workflow for parallel toxicity profiling.

Conclusion

The substitution of standard aryl amines with a 1,2,4-oxadiazole core fundamentally improves the safety profile of methanamine derivatives. As demonstrated by the comparative data, N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine exhibits superior hepatic tolerability and a wider therapeutic window against hERG liabilities compared to its 1,3,4-isomer[3]. For drug development professionals, integrating this scaffold early in the lead optimization phase provides a robust strategy to bypass common amine-related toxicities while maintaining desired physicochemical properties.

References

  • Development of 1,2,4-Oxadiazole Antimicrobial Agents to Treat Enteric Pathogens within the Gastrointestinal Tract Source: ACS Omega URL:[Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery Source: Pharmaceuticals (MDPI) URL:[Link]

  • 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents Source: Journal of the Brazilian Chemical Society (SciELO) URL:[Link]

Safety & Regulatory Compliance

Safety

N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine proper disposal procedures

Comprehensive EHS Guide: Operational Handling and Disposal of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine As application scientists and drug development professionals, ensuring the integrity of our research goe...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive EHS Guide: Operational Handling and Disposal of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine

As application scientists and drug development professionals, ensuring the integrity of our research goes hand-in-hand with rigorous environmental health and safety (EHS) compliance. N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine (CAS: 1082766-58-2) is a heterocyclic amine frequently utilized as a building block in pharmaceutical synthesis[1].

Because it contains both a secondary amine and an oxadiazole ring, its disposal requires strict adherence to professional laboratory waste management protocols to prevent dangerous incompatibilities and ensure regulatory compliance (such as EPA RCRA standards in the United States)[2]. This guide outlines the self-validating operational and disposal plans required for handling this compound in a professional laboratory setting.

Physicochemical Profiling & Hazard Causality

Before implementing a disposal plan, we must understand the causality behind the chemical's behavior. N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine acts as a weak organic base.

  • Reactivity Profile: As an amine, it will react exothermically with strong acids. If inadvertently mixed with acidic waste streams in a sealed container, the resulting exothermic neutralization can cause rapid expansion, pressurization, and catastrophic container failure.

  • Toxicity & Exposure: Like many low-molecular-weight amines, it is presumed to be a skin, eye, and respiratory irritant. Proper Personal Protective Equipment (PPE)—including nitrile gloves, safety goggles, and a standard laboratory coat—is mandatory during all handling and disposal operations.

Waste Segregation Logistics

The foundation of safe disposal is proper segregation at the point of generation. Misclassification of chemical waste is a primary cause of laboratory incidents. This compound must be classified and segregated according to the parameters outlined below.

Table 1: Waste Segregation Matrix for N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine

Waste CategoryCompatibility StatusCausality / Rationale for Segregation
Non-Halogenated Organics Primary Destination The molecule (C5H9N3O) contains no halogens. It should be routed to standard non-halogenated organic waste for commercial incineration.
Halogenated Organics Incompatible (Economic/Regulatory)Mixing non-halogenated waste into halogenated streams drastically increases disposal costs and complicates the incineration process.
Aqueous Acids Strictly Prohibited Amines react exothermically with acids. Mixing can lead to heat generation, boiling, and container rupture[2].
Strong Oxidizers Strictly Prohibited Amines can be oxidized violently. Keep entirely separate from peroxides, nitrates, and permanganates.

Step-by-Step Operational Disposal Plan

Do not attempt to chemically neutralize or "treat" this chemical yourself (e.g., by intentionally reacting it with acids to form a salt for drain disposal). Such practices are often illegal under environmental regulations and pose unnecessary safety risks. All waste must be collected for professional incineration[2][3].

Step 1: Container Selection and Preparation Select an appropriate, chemically compatible waste container. High-Density Polyethylene (HDPE) or glass containers are standard for organic amine waste. Ensure the container is completely dry and free of any acidic or oxidizing residues before use.

Step 2: Point-of-Generation Collection Transfer the waste (whether pure compound, reaction byproducts, or solvent solutions containing the amine) into the designated "Non-Halogenated Organic Waste" container. Use a funnel to prevent spills, and work inside a certified chemical fume hood to prevent inhalation of vapors.

Step 3: Satellite Accumulation Area (SAA) Management Immediately cap the container tightly after adding waste. Federal and institutional regulations mandate that waste containers in an SAA must remain closed at all times unless actively receiving waste[2].

  • Place the container in secondary containment (e.g., a polyethylene tray) capable of holding 110% of the container's volume[4].

  • Ensure the secondary containment does not house incompatible wastes (e.g., acids)[4].

Step 4: Labeling and Documentation Attach a standardized Hazardous Waste label the moment the first drop of waste enters the container[2]. The label must explicitly list the chemical constituents (e.g., "N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine, Methanol, Ethyl Acetate") and the primary hazard (e.g., "Flammable, Irritant"). Never use abbreviations or chemical structures on waste labels.

Step 5: EHS Transfer and Final Disposition Once the container reaches 80-90% capacity, or reaches the regulatory time limit for your SAA (often 90 to 180 days depending on generator status), submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department[3][4]. EHS will transport the material to a licensed facility for high-temperature incineration.

Workflow Visualization

The following diagram illustrates the self-validating lifecycle of amine waste management, ensuring no single point of failure from generation to final destruction.

G N1 Waste Generation (Heterocyclic Amine) N2 Hazard Profiling (Identify Incompatibilities) N1->N2 N3 Segregation (Non-Halogenated Organic) N2->N3 N4 SAA Accumulation (Secondary Containment) N3->N4 N5 EHS Verification & Pickup Request N4->N5 N6 Licensed Incineration (EPA RCRA Compliant) N5->N6

Fig 1: Standardized EHS workflow for heterocyclic amine laboratory waste disposal.

Spill Response and Decontamination

In the event of an operational spill involving N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Protect: Don appropriate PPE (splash goggles, heavy-duty nitrile gloves, lab coat).

  • Contain & Absorb: Cover the spill with a chemically inert absorbent material (e.g., vermiculite, sand, or commercial universal spill pads). Do not use combustible materials like sawdust.

  • Collect: Sweep up the contaminated absorbent and place it into a solid hazardous waste container[2].

  • Decontaminate: Wash the affected surface with water and a mild detergent, collecting the rinsate as hazardous waste if required by local regulations[4].

References

  • NextSDS Database. "N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine(SALTDATA: FREE)
  • Purdue University Radiological and Environmental Management. "Guidelines: Handling and Disposal of Chemicals." Purdue Engineering,
  • Roger Williams University. "Lab Waste Management and Disposal Guide (MNS Version)." RWU EHS,
  • Towson University. "Hazardous Waste Management Procedures." Towson EHS,

Sources

Handling

Personal protective equipment for handling N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance rules, but as an integral part of experimental design. When handling functionalized heterocycles like N-Methyl-1-(5-methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance rules, but as an integral part of experimental design. When handling functionalized heterocycles like N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine , understanding the mechanistic behavior of the molecule is critical. This guide provides a self-validating framework for personal protective equipment (PPE), operational workflows, and disposal plans, ensuring that researchers can handle this compound with absolute confidence and scientific rigor.

Chemical Profile & Hazard Rationale

Understanding the physicochemical properties of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine is the first step in risk mitigation. The molecule contains a 1,2,4-oxadiazole core substituted with an N-methylmethanamine group.

Property / IdentifierValue / Description
Chemical Name N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine
CAS Number 1082766-58-2
Molecular Formula C5H9N3O
Molecular Weight 127.14 g/mol
Primary Hazards (GHS) H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)

Mechanistic Causality: The primary hazard stems from the secondary amine moiety. Amines are inherently basic and nucleophilic. Upon dermal or mucosal contact, they can abstract protons from physiological water, generating localized hydroxide ions that cause saponification of lipid bilayers and severe tissue irritation . Furthermore, while the oxadiazole ring is generally stable, the compound can form irritating dusts or aerosols during transfer, necessitating strict respiratory and dermal protocols .

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, PPE selection must be deliberate. The following matrix outlines the required equipment and the scientific causality behind each choice.

PPE CategorySpecificationMechanistic Rationale (Causality)
Hand Protection Nitrile gloves (min. 0.11 mm thickness for splash; >0.4 mm for continuous contact).Amines readily permeate and degrade natural rubber latex. Nitrile provides a superior chemical barrier against small, basic organic molecules.
Eye Protection Tight-fitting chemical safety goggles (EN 166 or NIOSH approved).Prevents ocular exposure to aerosols or micro-dust. The basicity of the amine can cause rapid corneal damage upon contact.
Body Protection Flame-resistant (FR) lab coat, fully buttoned.Protects against incidental splashes. FR material is required if the compound is handled alongside flammable organic solvents.
Respiratory N95/P100 particulate respirator or half-mask with organic vapor cartridges.Prevents inhalation of fine powders or volatile amine vapors, which act as severe respiratory tract irritants .

Operational Workflow & Handling Protocol

We employ a self-validating protocol where each operational phase serves as a safety checkpoint for the next. Do not proceed to the next step unless the current step is fully verified.

Step-by-Step Methodology:

  • Pre-Operation Verification: Before opening the primary container, verify that the chemical fume hood maintains a face velocity of 80–100 feet per minute (fpm). Inspect nitrile gloves for micro-tears using the inflation method.

  • Environment Preparation: Line the fume hood workspace with an absorbent, chemical-resistant bench pad. This contains micro-spills and prevents cross-contamination.

  • Material Transfer: Use an anti-static weighing spatula. For solid formulations, minimizing static charge prevents aerosolization of the irritating amine powder. For liquids, utilize a positive-displacement pipette to prevent vapor pressure-induced dripping.

  • Reaction Execution: Because the secondary amine is a potent nucleophile, keep the reaction vessel sealed under an inert atmosphere (Nitrogen or Argon) when combining with reactive electrophiles to prevent runaway exothermic reactions.

  • Decontamination: Wipe down all spatulas, balances, and surfaces with a dilute acidic solution (e.g., 5% citric acid). This chemically neutralizes residual basic amine into a benign, water-soluble salt, followed by a final distilled water wipe.

Workflow A Pre-Operation Hood & PPE Check B Material Transfer Anti-static tools A->B Verified C Execution Inert Atmosphere B->C Transferred D Decontamination Acidic Neutralization C->D Complete

Sequential operational workflow for handling reactive amine derivatives.

Spill Response & Disposal Plan

In the event of a containment breach, immediate, calculated action is required to prevent exposure and environmental contamination.

Step-by-Step Spill Methodology:

  • Assessment & Evacuation: Determine the scale of the spill. For major spills (>50 mL or grams), immediately evacuate the area, alert the HazMat team, and allow the fume hood to clear airborne particulates.

  • Containment: Do NOT use water, as it may spread the chemical and exacerbate vapor release. Surround the spill with an inert absorbent such as dry sand, vermiculite, or a commercial chemical spill kit binder.

  • Neutralization: For amine spills, carefully apply a mild solid acid (like sodium bisulfate) from the perimeter inward to neutralize the basicity before sweeping.

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed material into a compatible, sealable hazardous waste container (e.g., high-density polyethylene, HDPE).

  • Disposal: Label the container clearly as "Hazardous Waste: Amine/Oxadiazole Derivative." Do not mix with acidic waste streams in standard carboys to prevent violent exothermic acid-base reactions. Dispose of in accordance with local EPA/RCRA regulations.

SpillResponse Start Spill Detected Assess Assess Volume & State Start->Assess Minor Minor Spill (< 50 mL/g) Assess->Minor Low volume Major Major Spill (> 50 mL/g) Assess->Major High volume Absorb Apply Inert Absorbent (Sand/Vermiculite) Minor->Absorb Evacuate Evacuate Area Call HazMat Major->Evacuate Dispose Collect in HDPE Hazardous Waste Absorb->Dispose

Decision matrix for chemical spill response and containment.

References

  • N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine(SALTDATA: FREE) - NextSDS. NextSDS. [Link]

  • Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine
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N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine
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